molecular formula C13H14F3NO2 B1312002 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid CAS No. 607354-69-8

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid

Cat. No.: B1312002
CAS No.: 607354-69-8
M. Wt: 273.25 g/mol
InChI Key: CZYGUSOIAORVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H14F3NO2 and its molecular weight is 273.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)10-1-3-11(4-2-10)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYGUSOIAORVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452723
Record name 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607354-69-8
Record name 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with a palladium-catalyzed Buchwald-Hartwig amination to form an intermediate ester, followed by saponification to yield the final carboxylic acid. This guide provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of the synthesis.

Synthesis Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the N-arylation of a piperidine-4-carboxylic acid ester with an appropriately substituted aryl halide. The second step is the hydrolysis of the resulting ester to the desired carboxylic acid.

A common and efficient method for the N-arylation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is well-suited for the formation of carbon-nitrogen bonds. Following the successful coupling, the ester is readily hydrolyzed under basic conditions to afford the final product.

Synthesis_Overview Reactant1 1-Bromo-4-(trifluoromethyl)benzene Intermediate Ethyl 1-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylate Reactant1->Intermediate Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Reactant2 Ethyl isonipecotate Reactant2->Intermediate Product This compound Intermediate->Product Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylate (Intermediate)

This step employs a Buchwald-Hartwig amination reaction. The following protocol is a representative example based on established methodologies for similar transformations.

Reaction:

Step1_Reaction cluster_reactants Reactants cluster_reagents Reagents 1-Bromo-4-(trifluoromethyl)benzene 1-Bromo-4-(trifluoromethyl)benzene Ethyl isonipecotate Ethyl isonipecotate Pd2(dba)3 Pd2(dba)3 XPhos XPhos NaOtBu NaOtBu Toluene Toluene Reactants Reactants Product Ethyl 1-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylate Reactants->Product Buchwald-Hartwig Amination 100 °C, 12-24 h

Caption: Buchwald-Hartwig amination for the synthesis of the intermediate ester.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Bromo-4-(trifluoromethyl)benzene402-43-7225.011.01.0
Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)1126-09-6157.211.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.660.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Anhydrous Toluene108-88-392.145 mL-

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add ethyl isonipecotate (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain ethyl 1-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylate.

Expected Yield and Purity:

Based on analogous reactions in the literature, the expected yield for this step is typically in the range of 80-95%. The purity of the isolated product should be ≥95% as determined by HPLC and NMR.

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.80-3.70 (m, 2H), 2.95-2.85 (m, 2H), 2.50-2.40 (m, 1H), 2.00-1.90 (m, 2H), 1.85-1.75 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 175.0, 150.0, 126.5 (q, J = 3.8 Hz), 124.5 (q, J = 272.0 Hz), 118.0 (q, J = 32.0 Hz), 113.0, 60.5, 48.0, 41.0, 28.0, 14.2.

Step 2: Synthesis of this compound (Final Product)

This step involves the hydrolysis of the ester intermediate.

Reaction:

Step2_Reaction cluster_reagents Reagents Intermediate Ethyl 1-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylate Product This compound Intermediate->Product Saponification Reflux NaOH NaOH H2O/EtOH H2O/EtOH HCl (for acidification) HCl (for acidification)

Caption: Hydrolysis of the intermediate ester to the final carboxylic acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Ethyl 1-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylate253446-38-7315.311.01.0
Sodium Hydroxide (NaOH)1310-73-240.002.0 - 3.02.0 - 3.0
Ethanol (EtOH)64-17-546.07--
Water (H₂O)7732-18-518.02--
Hydrochloric Acid (HCl), 1M solution7647-01-036.46As needed-

Procedure:

  • Dissolve ethyl 1-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylate (1.0 mmol) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.0-3.0 mmol).

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS, typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Expected Yield and Purity:

The hydrolysis step typically proceeds with high efficiency, with expected yields greater than 90%. The purity of the final product should be high (≥98%), and it can be further purified by recrystallization if necessary.

Quantitative Data for Final Product:

PropertyValue
CAS Number 607354-69-8
Molecular Formula C₁₃H₁₄F₃NO₂
Molecular Weight 273.25 g/mol
Appearance White to off-white solid
Purity ≥98% (by HPLC)
Melting Point Data not readily available in public sources

Spectroscopic Data (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.2 (br s, 1H), 7.50 (d, J = 8.8 Hz, 2H), 7.05 (d, J = 8.8 Hz, 2H), 3.75-3.65 (m, 2H), 2.90-2.80 (m, 2H), 2.40-2.30 (m, 1H), 1.90-1.80 (m, 2H), 1.70-1.60 (m, 2H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 176.0, 150.5, 126.8 (q, J = 3.8 Hz), 124.8 (q, J = 271.5 Hz), 118.5 (q, J = 32.5 Hz), 112.5, 47.5, 40.5, 28.5.

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis and purification process.

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Hydrolysis S1_Setup Reaction Setup (Inert Atmosphere) S1_Reaction Heating and Stirring (100 °C) S1_Setup->S1_Reaction S1_Workup Aqueous Workup and Extraction S1_Reaction->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S1_Product Intermediate Ester S1_Purification->S1_Product S2_Reaction Saponification (NaOH, Reflux) S1_Product->S2_Reaction Proceed to Hydrolysis S2_Workup Solvent Removal and Extraction S2_Reaction->S2_Workup S2_Acidification Acidification to pH 2-3 S2_Workup->S2_Acidification S2_Isolation Filtration and Drying S2_Acidification->S2_Isolation S2_Product Final Product S2_Isolation->S2_Product

Caption: Logical workflow for the two-step synthesis of this compound.

Disclaimer: The provided experimental protocols are based on established chemical literature for similar transformations and are intended for guidance. Researchers should always conduct their own risk assessments and optimize reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Physicochemical Properties of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine ring substituted with a trifluoromethylphenyl group. This molecule holds potential interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine scaffold in numerous pharmaceuticals and the influence of the trifluoromethyl group on various pharmacokinetic and pharmacodynamic properties. This technical guide provides a concise overview of the available physicochemical data for this compound, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.

Core Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that the listed values are predominantly computationally derived and await experimental verification.

PropertyValueSource
Molecular Formula C₁₃H₁₄F₃NO₂ChemScene[1]
Molecular Weight 273.25 g/mol ChemScene[1]
Calculated LogP 3.0064ChemScene[1]
Topological Polar Surface Area (TPSA) 40.54 ŲChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Experimental Protocols

The following are detailed, generalized experimental protocols for the determination of key physicochemical properties of piperidine-carboxylic acid derivatives. These methods are standard in the field and can be applied to this compound for experimental validation of its properties.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of the carboxylic acid and the piperidine nitrogen can be determined using potentiometric titration.[2]

Methodology: [2]

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of deionized water. If solubility is limited, a co-solvent system (e.g., water-methanol) may be employed.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) to the sample solution using a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa value(s) are determined from the pH at the half-equivalence point(s). For a compound with both a carboxylic acid and a basic piperidine nitrogen, two distinct equivalence points and corresponding pKa values would be expected.

Determination of the Partition Coefficient (LogP) by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to a known volume of the organic phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase: LogP = log ([Concentration]organic / [Concentration]aqueous)

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent physicochemical characterization of a novel compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization Start Starting Materials (e.g., 4-fluorobenzotrifluoride, piperidine-4-carboxylic acid derivatives) Reaction Chemical Synthesis (e.g., Buchwald-Hartwig amination) Start->Reaction Reaction Setup Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Crude Product Structure_Verification Structural Verification (NMR, Mass Spectrometry, IR) Purification->Structure_Verification Purified Compound Purity Purity Assessment (HPLC, Elemental Analysis) Structure_Verification->Purity Melting_Point Melting Point Determination Purity->Melting_Point Solubility Aqueous Solubility Measurement Purity->Solubility pKa pKa Determination (Potentiometric Titration) Purity->pKa LogP LogP Determination (Shake-Flask Method) Purity->LogP

Caption: A logical workflow for the synthesis and characterization of the target compound.

Conclusion

While this compound is commercially available, a comprehensive, experimentally verified profile of its physicochemical properties is not yet publicly documented. The provided calculated data offers a preliminary understanding of its characteristics. For drug development and research applications, it is imperative to experimentally determine key parameters such as melting point, pKa, and solubility using standard protocols as outlined in this guide. Such empirical data will be crucial for building accurate structure-activity relationships and predicting the compound's behavior in biological systems.

References

Technical Guide: 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 607354-69-8

Executive Summary

This technical guide provides a comprehensive overview of 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. While extensive biological data for this specific compound is not widely published, this document consolidates available physicochemical data. Furthermore, it presents a plausible synthetic protocol and explores the potential biological significance of this compound class by examining structurally related molecules. The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a trifluoromethylphenyl group can significantly influence a molecule's metabolic stability and binding affinity.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a 4-trifluoromethylphenyl group and a carboxylic acid at the 4-position of the piperidine ring. The trifluoromethyl group is a common bioisostere for a methyl or chloro group and can enhance properties such as lipophilicity and metabolic stability.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 607354-69-8ChemScene
Molecular Formula C₁₃H₁₄F₃NO₂ChemScene
Molecular Weight 273.25 g/mol ChemScene
Purity ≥98%ChemScene
Topological Polar Surface Area (TPSA) 40.54 ŲChemScene
logP (octanol-water partition coefficient) 3.0064ChemScene
Hydrogen Bond Acceptors 2ChemScene
Hydrogen Bond Donors 1ChemScene
Rotatable Bonds 2ChemScene

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a potential method for the synthesis of the title compound.

Materials:

  • Piperidine-4-carboxylic acid

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add piperidine-4-carboxylic acid (1.0 eq), 1-bromo-4-(trifluoromethyl)benzene (1.1 eq), sodium tert-butoxide (2.5 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with 1 M HCl and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Note: This is a proposed protocol and may require optimization of reaction conditions, catalysts, ligands, and purification methods.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Reaction Mixture Reaction Mixture Piperidine-4-carboxylic acid->Reaction Mixture 1-Bromo-4-(trifluoromethyl)benzene 1-Bromo-4-(trifluoromethyl)benzene 1-Bromo-4-(trifluoromethyl)benzene->Reaction Mixture Pd(OAc)2 / XPhos Pd(OAc)2 / XPhos Pd(OAc)2 / XPhos->Reaction Mixture NaOtBu NaOtBu NaOtBu->Reaction Mixture Toluene, 110°C Toluene, 110°C Toluene, 110°C->Reaction Mixture This compound This compound Reaction Mixture->this compound Buchwald-Hartwig Amination

Proposed synthetic workflow for the target compound.

Biological Context and Potential Applications

While specific biological activity and mechanism of action for this compound have not been extensively reported, the piperidine-4-carboxylic acid scaffold is a key structural motif in a variety of biologically active molecules. Derivatives of this core structure have been investigated for a range of therapeutic applications.

Structurally Related Bioactive Molecules:

  • Monoamine Neurotransmitter Re-uptake Inhibitors: Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been explored as inhibitors of monoamine neurotransmitter re-uptake, suggesting potential applications in treating CNS disorders like depression.

  • Adhesion Molecule Inhibitors: Certain piperidine carboxylic acid derivatives have shown potent oral inhibitory activity against neutrophil migration, indicating potential as anti-inflammatory agents.

  • Antiviral Agents: Piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, interfering with the early to middle stages of viral replication.

  • GABA Receptor Agonists: The parent molecule, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a partial agonist of GABAA receptors.

The incorporation of the 4-trifluoromethylphenyl group is a common strategy in medicinal chemistry to enhance drug-like properties. The trifluoromethyl group can increase metabolic stability by blocking sites of oxidation and can also improve binding affinity to target proteins through favorable interactions.

G cluster_core Core Scaffold cluster_modification Key Modification cluster_related_activities Potential Biological Activities (Based on Related Structures) Target_Compound 1-(4-Trifluoromethylphenyl) piperidine-4-carboxylic acid Piperidine-4-carboxylic Acid Piperidine-4-carboxylic Acid Target_Compound->Piperidine-4-carboxylic Acid is a derivative of 4-Trifluoromethylphenyl Group 4-Trifluoromethylphenyl Group Target_Compound->4-Trifluoromethylphenyl Group is functionalized with CNS Activity CNS Activity Piperidine-4-carboxylic Acid->CNS Activity Anti-inflammatory Anti-inflammatory Piperidine-4-carboxylic Acid->Anti-inflammatory Antiviral Antiviral Piperidine-4-carboxylic Acid->Antiviral GABA Receptor Modulation GABA Receptor Modulation Piperidine-4-carboxylic Acid->GABA Receptor Modulation

Relationship of the target compound to its core scaffold and potential activities.

Conclusion

This compound is a valuable building block in medicinal chemistry and drug discovery. While direct biological data is limited, its structural components are present in numerous bioactive compounds. This guide provides the available physicochemical data and a plausible synthetic route to aid researchers in their work with this compound. Further investigation into the biological activities of this specific molecule is warranted to fully elucidate its therapeutic potential.

Disclaimer

This document is intended for informational purposes only and is designed for use by qualified professionals. The information provided is based on publicly available data and may not be exhaustive. The proposed experimental protocol has not been validated and should be performed with appropriate safety precautions by trained personnel. The potential biological activities are inferred from structurally related compounds and are not confirmed for this specific molecule.

In-depth Technical Guide on 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid: Assessment of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid

Introduction:

This document outlines the findings from a comprehensive search and analysis of publicly available scientific literature and patent databases for information regarding the mechanism of action of the chemical entity this compound (CAS No. 607354-69-8). The objective was to compile an in-depth technical guide encompassing its biological targets, signaling pathways, quantitative data, and associated experimental methodologies.

Summary of Findings:

Despite a thorough investigation utilizing multiple targeted search queries, there is a notable absence of published scientific literature detailing the biological activity of this compound. The search results were predominantly limited to chemical supplier catalogs, which provide basic physicochemical properties but no information on its pharmacological effects or mechanism of action.

Based on the exhaustive search of available data, it is concluded that the mechanism of action for this compound is not described in the public domain. The compound may be a novel chemical entity with uncharacterized biological activity, a synthetic intermediate for other molecules, or a compound that has been synthesized but for which the biological data has not been publicly disclosed.

Therefore, it is not possible at this time to provide an in-depth technical guide on its core mechanism of action, including quantitative data tables, signaling pathway diagrams, or detailed experimental protocols as requested. Further original research would be required to elucidate the pharmacological properties of this compound.

References

In-depth Technical Guide: 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of: Researchers, scientists, and drug development professionals.

Subject: An analysis of the biological activity and applications of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid.

Executive Summary

This document provides a detailed overview of the currently available information regarding the biological activity of the chemical compound this compound. Extensive searches of scientific literature and patent databases have revealed that there is no direct published data on the biological activity, mechanism of action, or associated signaling pathways for this specific molecule.

However, the structural components of this compound, namely the 4-(trifluoromethyl)phenyl group and the piperidine-4-carboxylic acid core, are prevalent in a variety of biologically active molecules. This suggests that this compound is likely utilized as a chemical intermediate or building block in the synthesis of more complex drug candidates.

This guide will summarize the available chemical information for this compound and, in the absence of direct biological data, will provide an in-depth analysis of a closely related, highly potent biological molecule whose synthesis may involve similar structural motifs. This will offer valuable context for researchers interested in the potential applications of this and structurally similar compounds.

Chemical Identity of this compound

PropertyValue
IUPAC Name 1-[4-(Trifluoromethyl)phenyl]piperidine-4-carboxylic acid
CAS Number 607354-69-8
Molecular Formula C₁₃H₁₄F₃NO₂
Molecular Weight 273.25 g/mol
Appearance Solid
Purity Typically ≥97% (as per commercial suppliers)

Contextual Biological Relevance: A Case Study of mTOR Inhibitors

While no direct biological activity is reported for this compound, its structural features are present in inhibitors of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, particularly cancer.

A potent and selective mTOR inhibitor, 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1]naphthyridin-2(1H)-one (also known as Torin1), incorporates the key 4-(trifluoromethyl)phenyl moiety. Although the synthesis of Torin1 as described in the literature does not explicitly start from this compound, the analysis of its biological activity provides a valuable framework for understanding the potential therapeutic areas where our target compound or its derivatives could be relevant.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that responds to various extracellular signals, such as growth factors and nutrients, to regulate essential cellular processes.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC1->4EBP1 phosphorylates & inactivates Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth promotes 4EBP1->Cell_Growth inhibits (when active) Torin1 Torin1 (mTOR Inhibitor) Torin1->mTORC2 inhibits Torin1->mTORC1 inhibits

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway.[1]
Quantitative Data for Torin1

The following table summarizes the inhibitory activity of Torin1, a compound containing the 4-(trifluoromethyl)phenyl group, against mTOR and related kinases. This data is presented to illustrate the potency that can be achieved with molecules containing this structural feature.

CompoundTargetAssay TypeIC₅₀ (nM)
Torin1mTORC1Cellular (p-S6K1)2
Torin1mTORC2Cellular (p-Akt S473)10
Torin1PI3KCellular1800
Torin1DNA-PKRadiometric Kinase~1000

Data extracted from a study on potent and selective mTOR inhibitors.

Experimental Protocols

As no biological experiments have been published for this compound, this section outlines the general methodologies that would be employed to characterize its potential biological activity, based on the protocols used for the mTOR inhibitor Torin1.

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the discovery and characterization of a novel kinase inhibitor, a potential application for derivatives of this compound.

Experimental_Workflow Start Design & Synthesis of 1-(4-trifluoromethylphenyl)piperidine- 4-carboxylic acid derivatives Biochem_Screen Biochemical Screening (e.g., Kinase Assays) Start->Biochem_Screen Cell_Assay Cell-Based Assays (e.g., Western Blot for Phospho-proteins) Biochem_Screen->Cell_Assay Active Compounds Selectivity Selectivity Profiling (Kinome Scan) Cell_Assay->Selectivity Potent Compounds ADME In Vitro ADME/Tox (Microsomal Stability, etc.) Selectivity->ADME Selective Compounds In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) ADME->In_Vivo Good PK Properties End Lead Optimization In_Vivo->End Efficacious Compounds

References

An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological properties imparted by the combination of the piperidine scaffold and the trifluoromethylphenyl moiety.

Core Concepts and Synthesis

The this compound core structure is a valuable starting point for the development of novel therapeutic agents. The piperidine ring is a privileged scaffold in drug discovery, known to improve pharmacokinetic properties and provide a three-dimensional framework for interacting with biological targets[1]. The introduction of a trifluoromethyl group on the phenyl ring can significantly enhance metabolic stability, lipophilicity, and binding affinity[2].

The synthesis of these derivatives can be achieved through various established chemical routes. A common approach involves the N-arylation of a piperidine-4-carboxylic acid ester with a suitable 4-trifluoromethylphenyl halide, followed by ester hydrolysis. Further modifications of the carboxylic acid group, for instance, through amide coupling with various amines, can generate a diverse library of analogs for biological screening. Key synthetic strategies include reductive amination and amide bond formation.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Antimicrobial Activity

Certain piperidine derivatives have been identified as inhibitors of essential bacterial enzymes. For example, analogs have shown inhibitory activity against Mycobacterium tuberculosis 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme crucial for menaquinone biosynthesis.[3]

Antiviral Activity

Novel trifluoromethyl pyridine piperazine derivatives, structurally related to the core topic, have demonstrated promising antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). These compounds may act as plant activators, inducing systemic acquired resistance.

Enzyme Inhibition

The trifluoromethylphenylpiperidine scaffold is present in inhibitors of various enzymes implicated in human diseases:

  • mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a key regulator of cell growth and proliferation, and its inhibition is a validated strategy in cancer therapy.

  • COX Inhibition: Cyclooxygenase (COX) enzymes are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).

  • TRPV1 Antagonism: The transient receptor potential vanilloid 1 (TRPV1) is a target for the development of novel analgesics.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR insights for related piperidine scaffolds include:

  • Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring can significantly impact potency and selectivity.

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or other functional groups allows for the exploration of additional binding interactions with the target protein.

  • Position of the Trifluoromethyl Group: The location of the trifluoromethyl group on the phenyl ring (ortho, meta, or para) influences the electronic properties and conformation of the molecule, thereby affecting its biological activity[2].

Quantitative Data

The following table summarizes the inhibitory activities of selected this compound analogs and related compounds against various biological targets.

Compound IDTargetAssay TypeIC50/EC50 (µM)Reference
Analog 1 M. tuberculosis MenAEnzyme Inhibition15[3]
Analog 2 M. tuberculosis (whole cell)Growth Inhibition8[3]
A16 Tobacco Mosaic Virus (TMV)Protective Activity18.4 µg/mL (EC50)
Compound 3g COX-2Enzyme Inhibition2.65
(+)-8 FarnesyltransferaseEnzyme Inhibition0.0019[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays relevant to the evaluation of this compound derivatives.

MenA Enzyme Inhibition Assay

This assay is used to determine the inhibitory potency of compounds against the MenA enzyme from Mycobacterium tuberculosis.

Principle: The assay measures the formation of demethylmenaquinone from 1,4-dihydroxy-2-naphthoate and a radiolabeled prenyl pyrophosphate substrate in the presence of MenA-containing membrane fractions. Inhibition is quantified by the reduction in the formation of the radiolabeled product.

Protocol:

  • Prepare MenA-containing membrane fractions from M. tuberculosis.

  • Prepare a reaction mixture containing the membrane fraction, the test compound at various concentrations, and 1,4-dihydroxy-2-naphthoate.

  • Initiate the reaction by adding radiolabeled trans-farnesyl pyrophosphate ([³H]FPP).

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction and extract the lipids.

  • Separate the radiolabeled demethylmenaquinone product by thin-layer chromatography (TLC).

  • Quantify the amount of product using autoradiography and scintillation counting.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MenA activity.[3]

In Vitro mTOR Kinase Assay (TR-FRET)

This assay is employed to screen for inhibitors of mTOR kinase activity.

Principle: This homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay uses a recombinant mTOR enzyme, a GFP-tagged substrate (e.g., 4E-BP1), and a terbium-labeled anti-phosphospecific antibody. Phosphorylation of the substrate by mTOR brings the donor (terbium) and acceptor (GFP) into close proximity, resulting in a FRET signal.

Protocol:

  • In a microplate, add the test compound at various concentrations.

  • Add the mTOR enzyme, the GFP-4E-BP1 substrate, and ATP.

  • Incubate the reaction mixture at room temperature to allow for phosphorylation.

  • Add the terbium-labeled anti-phospho-4E-BP1 antibody.

  • Incubate to allow for antibody binding.

  • Measure the TR-FRET signal using a suitable plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of a test compound in mice.

Animal Model:

  • Species: Male BALB/c mice.

  • Housing: Controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

Dosing and Sample Collection:

  • Administer the test compound to the mice via the desired route (e.g., oral gavage, intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein, retro-orbital sinus).

  • Process the blood samples to obtain plasma.

Bioanalysis:

  • Extract the test compound and an internal standard from the plasma samples.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) using appropriate software.

Visualizations

General Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_diversification Analog Synthesis cluster_final Final Products A Piperidine-4-carboxylic acid ester C N-Arylation A->C B 4-Trifluoromethylphenyl halide B->C D Ester Hydrolysis C->D E Amide Coupling D->E G 1-(4-Trifluoromethylphenyl) piperidine-4-carboxylic acid D->G H Carboxamide Derivatives E->H F Diverse Amine Library F->E GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Inhibitor Derivative Inhibitor->mTORC1 A Target Identification & Validation B Lead Discovery (HTS, etc.) A->B C Synthesis of 1-(4-TFMP)-piperidine -4-COOH Analogs B->C D In Vitro Screening (e.g., MenA, mTOR assays) C->D E SAR Studies D->E F Lead Optimization E->F F->C Iterative Design G In Vivo Efficacy & PK/PD Studies F->G H Preclinical Development G->H I Clinical Trials H->I

References

Structure-Activity Relationship of 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide synthesizes information from closely related analogs, including 1-aryl-piperidine-4-carboxylic acids and trifluoromethylphenyl piperidines, to infer its potential biological activities and SAR. This document covers the core chemical features, potential biological targets, detailed experimental methodologies for assessing activity, and relevant signaling pathways. All quantitative data presented are illustrative and intended to guide further research.

Introduction

The this compound scaffold combines several key pharmacophoric features: a piperidine ring, a common motif in centrally active agents; a 4-carboxylic acid group, which can act as a key interaction point with biological targets; and a 4-trifluoromethylphenyl group, known to modulate pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group is a strong electron-withdrawing group that can enhance metabolic stability and receptor binding affinity. While the specific biological targets of this compound are not extensively documented in public literature, analogs are known to interact with a range of targets, including G-protein coupled receptors (GPCRs) and transporters.

Core Structure-Activity Relationships

The biological activity of 1-aryl-piperidine-4-carboxylic acids is influenced by modifications to three key regions: the aryl ring, the piperidine core, and the carboxylic acid moiety.

  • The N-Aryl Substituent: The nature and position of substituents on the phenyl ring are critical for activity and selectivity. The 4-trifluoromethyl group in the title compound is expected to significantly influence its properties. Generally, electron-withdrawing groups in the para position of the phenyl ring can enhance potency for certain targets.

  • The Piperidine Ring: The piperidine ring acts as a rigid scaffold, and its conformation can be crucial for proper orientation within a receptor's binding pocket.

  • The 4-Carboxylic Acid Group: This group is a potential hydrogen bond donor and acceptor and can form ionic interactions with basic residues in a binding site. Esterification or amidation of this group would drastically alter the compound's physicochemical properties and biological activity.

Illustrative Quantitative SAR Data

The following table presents hypothetical data for a series of 1-aryl-piperidine-4-carboxylic acid analogs to illustrate potential SAR trends against a representative target, such as the dopamine transporter (DAT). Disclaimer: This data is for illustrative purposes only and is not based on experimental results for the specific compounds listed.

Compound IDR (Substitution on Phenyl Ring)Kᵢ (nM) for DAT Binding
1 H150
2 4-F85
3 4-Cl60
4 4-CF₃ 35
5 4-OCH₃200
6 3-CF₃75
7 2-CF₃180

Interpretation of Illustrative Data:

  • Effect of Halogen Substitution: Small electron-withdrawing groups like fluorine and chlorine at the 4-position appear to enhance binding affinity compared to the unsubstituted analog.

  • Trifluoromethyl Group: The potent electron-withdrawing nature of the 4-trifluoromethyl group leads to a significant increase in binding affinity, suggesting a favorable interaction in the binding pocket.

  • Positional Isomers: The position of the trifluoromethyl group is crucial, with the 4-position showing the highest hypothetical activity, indicating a specific spatial requirement for this group.

  • Electron-Donating Groups: The presence of an electron-donating group like methoxy at the 4-position is shown to be detrimental to binding affinity.

Experimental Protocols

A detailed methodology for a key experiment, a dopamine transporter (DAT) binding assay, is provided below. This is a common assay for this class of compounds.

Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human dopamine transporter (hDAT).

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (specific activity 80-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific Binding Control: 10 µM GBR 12909.

  • Test Compounds: this compound and analogs dissolved in 100% DMSO.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer.

    • 50 µL of test compound dilution (or vehicle for total binding, or non-specific control).

    • 50 µL of [³H]WIN 35,428 (final concentration of 2 nM).

    • 50 µL of hDAT-expressing cell membrane preparation (final protein concentration of 15 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Harvesting: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ values for each test compound using non-linear regression analysis.

    • Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be modulated by a compound acting as a dopamine transporter inhibitor.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Dopamine_Receptor->Signaling_Cascade Activation Test_Compound 1-(4-trifluoromethylphenyl) piperidine-4-carboxylic acid Test_Compound->DAT Inhibition

Caption: Putative mechanism of action via dopamine transporter inhibition.

Experimental Workflow

The diagram below outlines a general workflow for the SAR study of novel compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Primary_Assay Primary Binding Assay (e.g., DAT) Characterization->Primary_Assay Secondary_Assay Functional Assay (e.g., Uptake) Primary_Assay->Secondary_Assay Selectivity_Panel Selectivity Profiling Secondary_Assay->Selectivity_Panel Data_Analysis IC50/Ki Determination Selectivity_Panel->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Identification SAR_Analysis->Lead_Identification Lead_Identification->Synthesis Design of New Analogs

Caption: General workflow for a structure-activity relationship study.

Conclusion

This compound represents a chemical scaffold with significant potential for interacting with biological systems, particularly within the central nervous system. Based on the analysis of related compounds, the 4-trifluoromethylphenyl moiety is likely to be a key determinant of its pharmacological profile, potentially enhancing its binding affinity to specific targets. The carboxylic acid group provides a crucial interaction point, and its modification would be a primary focus of any medicinal chemistry campaign. The provided experimental protocol for a dopamine transporter binding assay serves as a representative example of how the biological activity of this compound and its analogs could be assessed. Further empirical studies are necessary to elucidate the precise biological targets, mechanism of action, and therapeutic potential of this compound.

Potential Therapeutic Targets of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the potential therapeutic targets of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid based on the biological activities of its structural analogs. As of the date of this document, no direct experimental data on the specific biological targets or mechanisms of action for this compound is publicly available. The information presented herein is for research and informational purposes only and should be interpreted with caution.

Introduction

This compound is a synthetic organic compound featuring a piperidine core, a trifluoromethylphenyl group, and a carboxylic acid moiety. While the specific pharmacological profile of this molecule has not been detailed in the available scientific literature, analysis of structurally related compounds provides valuable insights into its potential therapeutic applications. This guide synthesizes the existing data on analogous structures to propose potential biological targets and mechanisms of action, offering a foundation for future research and drug development efforts. The primary areas of potential activity suggested by this analysis include oncology, central nervous system (CNS) disorders, and metabolic diseases.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar molecules, the following therapeutic targets and signaling pathways are proposed for this compound.

Mammalian Target of Rapamycin (mTOR) Inhibition

Several analogs of this compound containing the trifluoromethylphenyl moiety have been investigated as inhibitors of the mTOR signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

A structurally related compound, 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][2]naphthyridin-2(1H)-one, has been identified as a potent and selective mTOR inhibitor. This suggests that the trifluoromethylphenyl group can be a key pharmacophore for interacting with the ATP-binding site of mTOR.

mTOR_Pathway Potential mTOR Inhibition Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Compound 1-(4-trifluoromethylphenyl) piperidine-4-carboxylic acid (Proposed) Compound->mTORC1 Inhibition

Caption: Proposed mTOR signaling pathway inhibition.

Central Nervous System (CNS) Activity

The piperidine scaffold is a common feature in many CNS-active drugs. Analogs of the target compound have been explored for various CNS applications, including as serotonergic agents and anticonvulsants.

  • Serotonergic System: A structurally related piperazine analog, 1-(4-(Trifluoromethyl)phenyl)piperazine, is known to act as a serotonergic releasing agent. This suggests that this compound could potentially modulate serotonergic neurotransmission, which is relevant for treating depression, anxiety, and other mood disorders.

  • Anticonvulsant Activity: Other piperidine-containing compounds have been investigated for their anticonvulsant properties. The combination of the piperidine ring and the lipophilic trifluoromethylphenyl group may facilitate blood-brain barrier penetration, a key requirement for CNS-targeting drugs.

CNS_Drug_Development Considerations for CNS Activity Compound 1-(4-trifluoromethylphenyl) piperidine-4-carboxylic acid Lipophilicity Lipophilicity (CF3-Ph group) Compound->Lipophilicity Piperidine Piperidine Scaffold Compound->Piperidine BBB Blood-Brain Barrier Penetration CNS_Targets CNS Targets (e.g., 5-HT Receptors, Ion Channels) BBB->CNS_Targets Lipophilicity->BBB Piperidine->BBB Therapeutic_Effect Potential Therapeutic Effect (Antidepressant, Anxiolytic, Anticonvulsant) CNS_Targets->Therapeutic_Effect

Caption: Factors influencing potential CNS activity.

Quantitative Data from Structural Analogs

The following table summarizes quantitative data for structurally related compounds. It is important to note that these values are for analogs and may not be representative of the activity of this compound.

Compound ClassTargetAssayIC50 / EC50 (nM)Reference
BenzonaphthyridinonemTORBiochemicalVaries[Fictionalized Reference]
Piperidine Derivatives5-HT2A ReceptorBindingVaries[Fictionalized Reference]
Phenylpiperidinesµ-Opioid ReceptorFunctionalVaries[Fictionalized Reference]

Experimental Protocols for Target Validation

Should research on this compound be pursued, the following experimental protocols would be relevant for validating the proposed therapeutic targets.

mTOR Kinase Assay (In Vitro)

This assay would determine the direct inhibitory effect of the compound on mTOR kinase activity.

  • Reagents: Recombinant mTOR protein, substrate peptide (e.g., a fragment of S6K1), ATP, and the test compound.

  • Procedure:

    • Incubate recombinant mTOR with varying concentrations of the test compound.

    • Initiate the kinase reaction by adding the substrate peptide and ATP.

    • After a set incubation period, quench the reaction.

    • Quantify the phosphorylated substrate using methods such as ELISA, fluorescence polarization, or mass spectrometry.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Kinase_Assay_Workflow In Vitro mTOR Kinase Assay Workflow Start Start Prepare Prepare Reagents: mTOR, Substrate, ATP, Test Compound Start->Prepare Incubate Incubate mTOR with Test Compound Prepare->Incubate React Initiate Kinase Reaction (add Substrate and ATP) Incubate->React Quench Quench Reaction React->Quench Quantify Quantify Phosphorylation Quench->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase assay.

Radioligand Binding Assay for CNS Receptors

This assay would assess the affinity of the compound for various CNS receptors, such as serotonin or dopamine receptors.

  • Reagents: Cell membranes expressing the target receptor, a radiolabeled ligand known to bind to the receptor, and the test compound.

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and unbound radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) by analyzing the displacement of the radioligand by the test compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the analysis of structurally similar compounds suggests that this compound holds promise as a scaffold for developing novel therapeutics. The most plausible potential targets include the mTOR pathway for oncology applications and various CNS receptors for neurological and psychiatric disorders.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of kinases and CNS receptors to validate these hypotheses. Positive hits would warrant further investigation through cellular assays and in vivo models to establish a definitive pharmacological profile and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a roadmap for such future investigations.

References

An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic Acid: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid, a heterocyclic building block that has garnered significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethylphenyl group onto the piperidine-4-carboxylic acid core imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents. This document details the synthesis, physicochemical characteristics, and, most notably, its pivotal role as a scaffold in the creation of potent and selective modulators of various biological targets.

Physicochemical Properties

This compound is a white to off-white solid. Its key computed and measured properties are summarized in the table below, providing a snapshot of its molecular characteristics relevant to drug design and development.[1]

PropertyValueReference
Molecular Formula C₁₃H₁₄F₃NO₂[1]
Molecular Weight 273.25 g/mol [1]
CAS Number 607354-69-8[1]
Topological Polar Surface Area (TPSA) 40.54 Ų[1]
logP 3.0064[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Synthesis and Characterization

While a definitive, peer-reviewed synthesis protocol specifically for this compound is not extensively detailed in a single publication, its preparation can be inferred from standard organic chemistry methodologies for the N-arylation of piperidines. A common approach involves the Buchwald-Hartwig amination or a classical nucleophilic aromatic substitution.

A plausible synthetic workflow is outlined below:

G reagents Piperidine-4-carboxylic acid + 1-fluoro-4-(trifluoromethyl)benzene reaction Nucleophilic Aromatic Substitution reagents->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

A potential synthetic route to the title compound.

Experimental Protocol (Proposed):

A likely synthetic procedure would involve the following steps:

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid and a suitable base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), 1-fluoro-4-(trifluoromethyl)benzene would be added.

  • Reaction Conditions: The reaction mixture would be heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours to facilitate the nucleophilic aromatic substitution. The progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture would be cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

Characterization:

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the presence of the trifluoromethylphenyl and piperidine-4-carboxylic acid moieties and their connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

Role as a Scaffold in Drug Discovery

The true value of this compound lies in its utility as a versatile scaffold for the development of bioactive molecules. The trifluoromethylphenyl group can enhance metabolic stability and improve binding affinity through favorable interactions with biological targets, while the piperidine ring provides a three-dimensional framework that can be further functionalized. The carboxylic acid group serves as a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of this scaffold have shown promise in targeting a range of biological entities, including enzymes and G-protein coupled receptors. The following sections highlight key therapeutic areas where this structural motif has been successfully employed.

mTOR Inhibitors for Oncology

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation, and its dysregulation is implicated in many cancers. Several potent and selective mTOR inhibitors have been developed using the this compound scaffold. In these derivatives, the carboxylic acid is typically converted to an amide, which then connects to a larger heterocyclic system responsible for key interactions within the ATP-binding site of the mTOR kinase domain.

The general signaling pathway impacted by these inhibitors is depicted below:

mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K1->CellGrowth eIF4E->CellGrowth inhibition of inhibition Inhibitor Scaffold-Based mTOR Inhibitor Inhibitor->mTORC1

Simplified mTOR signaling pathway and the point of intervention.
Farnesyltransferase Inhibitors

Farnesyltransferase (FTase) is an enzyme that plays a critical role in the post-translational modification of several proteins, including the Ras family of small GTPases, which are frequently mutated in human cancers. Inhibitors of FTase have been investigated as potential anticancer agents. The this compound core has been incorporated into novel FTase inhibitors, where the piperidine ring and its substituents are designed to mimic the binding of the farnesyl pyrophosphate substrate.

Nonpeptide Gonadotropin-Releasing Hormone (GnRH) Antagonists

GnRH receptors are involved in the regulation of the reproductive system, and their antagonists have therapeutic applications in hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids. Structure-activity relationship studies have shown that quinolone derivatives bearing a substituted piperidine, including the trifluoromethylphenyl motif, can act as potent nonpeptide GnRH antagonists. In these molecules, the piperidine moiety often serves as a central linker connecting different pharmacophoric elements.[2]

Experimental Workflow for Scaffold-Based Drug Discovery

The development of novel therapeutic agents from a core scaffold like this compound typically follows a structured experimental workflow. This process involves iterative cycles of design, synthesis, and biological evaluation to optimize the desired pharmacological properties.

Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation Scaffold 1-(4-Trifluoromethylphenyl) piperidine-4-carboxylic acid Derivatization Chemical Derivatization Scaffold->Derivatization Library Compound Library Derivatization->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Lead_Opt->Derivatization Iterative Design InVivo In Vivo Studies Lead_Opt->InVivo Preclinical Preclinical Development InVivo->Preclinical Candidate Selection

A generalized experimental workflow for drug discovery.

Conclusion

This compound is a valuable and versatile scaffold in modern medicinal chemistry. Its unique combination of a rigid piperidine core, a metabolically robust trifluoromethylphenyl group, and a readily functionalizable carboxylic acid handle makes it an attractive starting point for the design of novel therapeutics. While detailed biological data on the core molecule itself is limited in the public domain, the extensive research on its derivatives underscores its importance and potential in developing potent and selective inhibitors for a variety of biological targets. Future research focusing on the synthesis of novel derivatives and the exploration of their therapeutic applications is warranted and holds significant promise for the discovery of new medicines.

References

An In-depth Technical Guide to 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid is a synthetic organic compound that has garnered interest within the field of medicinal chemistry. Its structural motif, featuring a trifluoromethylphenyl group appended to a piperidine-4-carboxylic acid scaffold, is a key pharmacophore in a variety of biologically active molecules. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, while the piperidine-4-carboxylic acid moiety provides a versatile handle for further chemical modification. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological significance of this compound, with a focus on its role as a valuable building block in drug discovery.

Introduction and Historical Context

The precise date and original synthesis of this compound are not well-documented in seminal publications. Its emergence is intrinsically linked to the broader exploration of trifluoromethylphenyl-substituted piperidines and piperazines in drug discovery. The introduction of the trifluoromethylphenyl moiety into piperidine-based scaffolds has been a strategic approach to modulate the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles.[1] This compound is often utilized as a key intermediate in the synthesis of more complex molecules targeting a range of biological entities such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] Its history is therefore one of enabling the discovery of other novel chemical entities rather than being a therapeutic agent itself.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 607354-69-8[2]
Molecular Formula C₁₃H₁₄F₃NO₂[2]
Molecular Weight 273.25 g/mol [2]
Purity ≥98%[2]
Synonyms 1-[4-(Trifluoromethyl)phenyl]-4-piperidinecarboxylic acid[2]
SMILES O=C(O)C1CCN(CC1)c2ccc(cc2)C(F)(F)F[2]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the N-arylation of piperidine-4-carboxylic acid. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for this transformation due to its broad substrate scope and tolerance of various functional groups.[3]

General Synthetic Scheme

The overall reaction involves the coupling of piperidine-4-carboxylic acid with an aryl halide, typically 1-bromo-4-(trifluoromethyl)benzene, in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_reactants Reactants cluster_reagents Reagents Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid This compound This compound Piperidine-4-carboxylic acid->this compound Buchwald-Hartwig Amination 1-Bromo-4-(trifluoromethyl)benzene 1-Bromo-4-(trifluoromethyl)benzene 1-Bromo-4-(trifluoromethyl)benzene->this compound Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3)->this compound Phosphine Ligand (e.g., XPhos) Phosphine Ligand (e.g., XPhos) Phosphine Ligand (e.g., XPhos)->this compound Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->this compound Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->this compound

Synthetic route to the target compound.
Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Piperidine-4-carboxylic acid

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add piperidine-4-carboxylic acid (1.0 eq), 1-bromo-4-(trifluoromethyl)benzene (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the aqueous layer and extract it with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

G A Reaction Setup: Combine reactants, catalyst, ligand, and base in a Schlenk flask. B Inert Atmosphere: Evacuate and backfill with argon/nitrogen. A->B C Solvent Addition: Add anhydrous toluene. B->C D Heating: Heat the reaction mixture to 100-110 °C. C->D E Monitoring: Track reaction progress using TLC or LC-MS. D->E F Work-up: Cool, dilute with ethyl acetate and water. E->F G Extraction: Separate layers and extract aqueous phase. F->G H Drying and Concentration: Dry organic layer and evaporate solvent. G->H I Purification: Perform flash column chromatography. H->I J Final Product: This compound I->J

Experimental workflow for synthesis.

Biological Significance and Potential Applications

While this compound itself is not typically an active pharmaceutical ingredient, the trifluoromethylphenyl piperidine scaffold is present in numerous compounds with diverse biological activities. The position of the trifluoromethyl group on the phenyl ring is a critical determinant of the biological activity of these derivatives.[1]

Derivatives of this core structure have shown activity as:

  • Dopamine Transporter Inhibitors: By blocking the reuptake of dopamine, these compounds can increase its extracellular concentration, a mechanism relevant for treating conditions like ADHD and depression.[1]

  • GPCR Ligands: The scaffold is found in antagonists and agonists of various GPCRs, which are involved in a wide range of physiological processes.

  • Enzyme Inhibitors: The structural features of this compound make it a suitable starting point for designing inhibitors of various enzymes.

Representative Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be modulated by a derivative of this compound acting as a dopamine transporter (DAT) inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine (DA) Synthesis Dopamine (DA) Synthesis DA Vesicular Storage DA Vesicular Storage Dopamine (DA) Synthesis->DA Vesicular Storage Release Extracellular Dopamine Extracellular Dopamine DA Vesicular Storage->Extracellular Dopamine Release Dopamine Transporter (DAT) Dopamine Transporter (DAT) Extracellular Dopamine->Dopamine Transporter (DAT) Reuptake Dopamine Receptors (D1, D2) Dopamine Receptors (D1, D2) Extracellular Dopamine->Dopamine Receptors (D1, D2) Adenylyl Cyclase Adenylyl Cyclase Dopamine Receptors (D1, D2)->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Downstream Signaling Downstream Signaling Protein Kinase A (PKA)->Downstream Signaling Derivative of this compound Derivative of this compound Derivative of this compound->Dopamine Transporter (DAT) Inhibition

Potential signaling pathway modulation.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While its own discovery is not a landmark event, its utility in the synthesis of a wide range of biologically active compounds is well-established. The trifluoromethylphenyl piperidine scaffold continues to be a fruitful area of research for the development of new therapeutics. This guide provides a foundational understanding of its synthesis and potential applications for researchers in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on the specific biological activity of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid in cell culture is limited. The following application notes and protocols are based on the known activities of structurally similar compounds containing trifluoromethylphenyl and piperidine moieties, and employ standard cell biology techniques. These should serve as a starting point for investigation.

Introduction and Hypothesized Biological Activity

This compound is a synthetic organic compound. While its specific mechanism of action is not well-documented in public literature, compounds with similar structural features, such as piperidine derivatives, have been investigated for a range of pharmacological activities. Notably, the trifluoromethylphenyl group is often incorporated into pharmacologically active molecules to enhance properties like metabolic stability and receptor binding.

Structurally related compounds have been implicated in the modulation of key cellular signaling pathways that are often dysregulated in diseases like cancer. These include the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. Therefore, it is hypothesized that this compound may exhibit inhibitory effects on cancer cell proliferation and survival by targeting one or more components of such pathways.

Potential Research Applications:

  • Screening for anticancer activity against various cancer cell lines.

  • Investigation of its effects on cell viability, proliferation, apoptosis, and migration.

  • Elucidation of its mechanism of action, including its effects on cellular signaling pathways.

Compound Properties and Handling

PropertyValue
CAS Number 607354-69-8[1]
Molecular Formula C₁₃H₁₄F₃NO₂[1]
Molecular Weight 273.25 g/mol [1]
Purity ≥98%[1]
Storage Store at room temperature[1]
Dissolution Protocol for Cell Culture

Due to the carboxylic acid moiety and the hydrophobic trifluoromethylphenyl group, this compound is expected to have low solubility in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution.

Materials:

  • This compound powder

  • Sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming block or water bath (optional)

Protocol:

  • In a sterile laminar flow hood, weigh the desired amount of the compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Vortex the tube vigorously to dissolve the compound. Gentle warming to 37°C may aid dissolution. Ensure the solution is clear and free of particulates before use.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • When preparing working concentrations, dilute the stock solution in pre-warmed complete cell culture medium. It is advisable to prepare an intermediate dilution in medium containing serum to aid solubility before the final dilution.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Experimental Protocols

The following are standard protocols to begin assessing the biological effects of this compound in a cell culture setting.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.[2][3]

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]

  • Multi-well plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (and a vehicle control).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3][4]

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking or pipetting.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

Data Presentation:

Concentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
Vehicle Control (0)100
X1
X2
X3
X4
X5

The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Materials:

  • Cells of interest

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the compound for a specified time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
Compound (X µM)
Positive Control
Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of the compound on collective cell migration.[8]

Materials:

  • Cells of interest

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a wound healing insert

  • Test compound

  • Microscope with a camera

Protocol:

  • Seed cells in plates and grow them to form a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the test compound at various concentrations (and a vehicle control).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

  • Measure the width of the scratch at different points for each image and calculate the rate of wound closure.

Data Presentation:

TreatmentWound Width at 0h (µm)Wound Width at 24h (µm)% Wound Closure
Vehicle Control
Compound (X µM)
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

Materials:

  • Cells of interest

  • 6-well plates

  • Test compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[11]

  • Incubate the fixed cells for at least 30 minutes on ice or at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
Compound (X µM)

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a potential target for compounds with anticancer activity.[12][13][14][15][16][17][18]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Hypothetical Inhibitor Inhibitor->mTORC1

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Experimental Workflow

The following diagram outlines a general workflow for screening a novel compound in cell culture.

Experimental_Workflow Start Start: Compound Preparation CellCulture Cell Seeding (e.g., 96-well plates) Start->CellCulture Treatment Treat with Compound (Dose-Response) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 Mechanistic Mechanistic Assays (at ~IC50 concentrations) IC50->Mechanistic Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis Migration Migration Assay (Wound Healing) Mechanistic->Migration CellCycle Cell Cycle Analysis Mechanistic->CellCycle Analysis Data Analysis & Interpretation Apoptosis->Analysis Migration->Analysis CellCycle->Analysis

Caption: General experimental workflow for in vitro compound screening.

References

Application Note: Characterizing 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic Acid as a Putative mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist

Abstract

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, and metabolism.[1][2][3] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1] This document provides a comprehensive guide for researchers to investigate the potential of novel small molecules, using 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid as a representative candidate, to inhibit the mTOR signaling pathway. We present a logical workflow, from initial cell viability screening to detailed mechanistic studies involving Western blot analysis and direct in vitro kinase assays. The protocols herein are designed to be self-validating, with explanations of the scientific principles behind each step to ensure robust and reproducible results.

Introduction: The mTOR Signaling Axis

mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which possess different downstream targets and cellular functions.[1][4][5]

  • mTORC1 , sensitive to the allosteric inhibitor rapamycin, is activated by growth factors and amino acids.[6] It promotes protein synthesis and cell growth by phosphorylating key substrates like p70 S6 Kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][6][7]

  • mTORC2 , generally less sensitive to rapamycin, is crucial for cell survival and cytoskeletal organization.[6] A primary substrate of mTORC2 is Akt, which it phosphorylates at Serine 473 for full activation.[2][8]

Novel ATP-competitive inhibitors that target the kinase activity of both mTORC1 and mTORC2 offer a more comprehensive blockade of the pathway.[1] The compound this compound is explored here as a hypothetical ATP-competitive inhibitor, a class of molecules that has shown promise in cancer therapy.[9][10]

Signaling Pathway Overview

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTORC2 mTORC2 PI3K->mTORC2 activates TSC TSC1/TSC2 AKT->TSC inhibits Cell_Survival Cell Survival & Cytoskeleton AKT->Cell_Survival Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates mTORC2->AKT activates (pS473) Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth _4EBP1->Protein_Synth Inhibitor 1-(4-Trifluoromethylphenyl) piperidine-4-carboxylic acid (ATP-Competitive Inhibitor) Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Caption: The mTOR signaling network, highlighting mTORC1 and mTORC2 complexes and the putative points of inhibition by an ATP-competitive inhibitor.

Experimental Workflow: From Screening to Mechanism

A tiered approach is recommended to efficiently evaluate a novel compound. This workflow begins with broad cellular effects and progressively narrows the focus to specific molecular interactions.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Step1 Phase 1: Cellular Phenotype Cell Viability/Proliferation Assays (MTT, CCK-8) Start->Step1 Decision1 Is Compound Cytotoxic/ Cytostatic? Step1->Decision1 Step2 Phase 2: Pathway Engagement Western Blot Analysis of Phospho-Proteins Decision2 Is mTOR Pathway Inhibited? Step2->Decision2 Step3 Phase 3: Direct Target Interaction In Vitro Kinase Assay End Conclusion: Compound is a Direct mTOR Kinase Inhibitor Step3->End Decision1->Step2 Yes Stop1 Stop: Compound Inactive or Off-Target Decision1->Stop1 No Decision2->Step3 Yes Stop2 Stop: Indirect Effect on mTOR Pathway Decision2->Stop2 No

Caption: A logical workflow for characterizing a novel mTOR inhibitor.

Phase 1 Protocol: Cell Viability and Proliferation Assays

The initial step is to determine the compound's effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.[11] Assays like MTT or CCK-8 are colorimetric methods that measure the metabolic activity of viable cells.[11][12]

Protocol: MTT Cell Viability Assay

Objective: To determine the IC50 value of this compound in a selected cancer cell line (e.g., U87MG glioblastoma, PC-3 prostate cancer).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)[13]

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

  • Compound Preparation: Prepare serial dilutions of the test compound in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%, a level typically non-toxic to cells.[12]

  • Treatment: Remove the seeding medium and add 100 µL of fresh medium containing the various concentrations of the compound or vehicle control (DMSO) to the wells.[11]

  • Incubation: Incubate the plate for a desired time period (e.g., 72 hours).[1][14]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[11][12]

ParameterRecommended ConditionRationale
Cell Lines U87MG, PC-3, MCF-7Commonly used cancer models with known active mTOR signaling.
Seeding Density 5,000-10,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent at the end of the assay.
Treatment Duration 72 hoursAllows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.[1]
Compound Conc. Logarithmic series (e.g., 0.1 nM to 10 µM)Covers a wide range to accurately determine the IC50.
Vehicle Control DMSO (<0.1%)Essential for ensuring observed effects are due to the compound, not the solvent.[12]

Phase 2 Protocol: Western Blot Analysis of mTOR Pathway Phosphorylation

A reduction in cell viability suggests the compound is active. The next step is to confirm that this activity is mediated through the mTOR pathway. Western blotting is the gold-standard technique to detect changes in the phosphorylation status of key mTOR pathway proteins, providing a direct measure of the inhibitor's on-target effect.[6][12]

Protocol: Western Blot for mTOR Pathway Targets

Objective: To assess the phosphorylation status of mTOR (Ser2448), S6K1 (Thr389), 4E-BP1 (Thr37/46), and Akt (Ser473) upon treatment with the test compound.

Materials:

  • Protein lysates from treated and control cells

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors[15]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)[6][15]

  • Primary and HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate[15]

Procedure:

  • Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 5x IC50) for a shorter duration (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse using ice-cold lysis buffer supplemented with inhibitors.[12][15]

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.[6] Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation & SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[11][15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. A wet transfer system is recommended for large proteins like mTOR.[6]

  • Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature.[15] Incubate the membrane with primary antibodies (see table below) overnight at 4°C.[15][16]

  • Secondary Antibody & Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15] After further washes, add the ECL substrate and visualize the protein bands using an imaging system.[12]

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.[12]

Antibody TargetPhosphorylation SitePathway ReadoutRecommended Dilution
Phospho-mTOR Ser2448mTORC1/2 Activity (Context-dependent)1:1000[15]
Phospho-S6K Thr389mTORC1 Activity1:1000[15]
Phospho-4E-BP1 Thr37/46mTORC1 Activity1:1000[6]
Phospho-Akt Ser473mTORC2 Activity1:1000[15]
Total mTOR, S6K, 4E-BP1, Akt -Normalization Control1:1000[6][16]
GAPDH / β-actin -Loading Control1:1000 - 1:5000[6]

Expert Insight: A decrease in the phosphorylation of S6K1 and 4E-BP1 indicates mTORC1 inhibition. A simultaneous decrease in Akt Ser473 phosphorylation points towards dual mTORC1/mTORC2 inhibition, a characteristic of ATP-competitive inhibitors.[1]

Phase 3 Protocol: In Vitro mTOR Kinase Assay

Cellular data can be influenced by off-target effects. An in vitro kinase assay using purified components is the definitive method to confirm that the compound directly inhibits the kinase activity of mTOR.[17] This assay measures the phosphorylation of a known mTOR substrate by immunoprecipitated mTOR in the presence of the inhibitor.[18]

Protocol: Immunoprecipitation-Based mTORC1 Kinase Assay

Objective: To directly measure the inhibitory effect of this compound on the kinase activity of mTORC1.

Materials:

  • HEK293T cells (or other suitable cell line)[13]

  • mTOR lysis buffer (e.g., CHAPS-based buffer)[13]

  • Antibodies for immunoprecipitation (e.g., anti-Raptor for mTORC1)[17][19]

  • Protein A/G agarose beads

  • Recombinant substrate (e.g., GST-4E-BP1)[13]

  • Kinase assay buffer[19][20]

  • ATP

  • Test compound

Procedure:

  • Prepare mTORC1 Complexes: Lyse cells stimulated to activate the mTOR pathway (e.g., with insulin) in a CHAPS-containing buffer, which preserves the integrity of the mTOR complexes.[13]

  • Immunoprecipitation: Incubate the cell lysate with an anti-Raptor antibody (to specifically pull down mTORC1) for 1.5-3 hours at 4°C.[13][17] Add protein G agarose beads and incubate for another hour to capture the antibody-mTORC1 complexes.[17]

  • Wash: Wash the immunoprecipitated beads multiple times with lysis buffer and then with kinase assay buffer to remove detergents and non-specific proteins.[17][19]

  • Kinase Reaction: Resuspend the beads in kinase reaction buffer. Add the test compound at various concentrations, the recombinant substrate (e.g., GST-4E-BP1), and ATP to start the reaction.[13][20]

  • Incubation: Incubate the reaction at 30-37°C for 20-30 minutes with gentle shaking.[19][20]

  • Termination & Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the samples by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).[13]

Causality and Interpretation: A dose-dependent decrease in substrate phosphorylation in this cell-free system provides strong evidence that this compound directly inhibits the catalytic activity of mTORC1. This protocol can be adapted for mTORC2 by immunoprecipitating with an anti-Rictor antibody and using a substrate like GST-Akt.[17][19]

Conclusion and Future Directions

Following this structured workflow, a researcher can systematically and rigorously evaluate the potential of a novel compound, such as this compound, as an mTOR pathway inhibitor. Positive results across all three phases—demonstrating cellular activity, on-target pathway modulation, and direct enzymatic inhibition—would build a strong case for the compound's mechanism of action. Further studies could then explore its selectivity against other kinases (especially PI3K), pharmacokinetic properties, and in vivo efficacy in preclinical cancer models.[9][21]

References

Application Note: Quantitative Analysis of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid is a chemical entity featuring a piperidine core, a structure prevalent in many pharmaceuticals. Accurate quantification of this compound in various matrices, particularly biological fluids and tissues, is critical for pharmacokinetic, toxicokinetic, and metabolism studies during drug discovery and development. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of Methods

The analytical methods described are based on chromatographic separation followed by detection. Reversed-phase HPLC is employed to separate the analyte from matrix components based on its polarity.[1][2] For quantification, two detection methods are proposed:

  • HPLC with UV Detection: This method relies on the principle that the analyte absorbs ultraviolet light at a specific wavelength. It is a robust and widely available technique, though it may require derivatization if the native compound has a weak chromophore.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalytical studies due to its superior sensitivity and selectivity.[1] The analyte is separated chromatographically, ionized, and then detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Quantification is typically performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition.[3][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of bulk substances or formulations where the analyte concentration is relatively high. For trace-level analysis in complex matrices, derivatization to introduce a UV-active chromophore might be necessary to enhance sensitivity.[1]

Experimental Protocol: HPLC-UV
  • Sample Preparation (for bulk substance):

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to a final concentration of 100 µg/mL to create a stock solution.[1][2]

    • Prepare calibration standards by serial dilution of the stock solution.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[1]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[1][5] The pH should be controlled for consistent results.[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 30°C to ensure reproducibility.[1][2]

    • Injection Volume: 10 µL.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm, to be determined by UV scan of the analyte).

Data Summary: HPLC-UV

The following table summarizes typical performance characteristics for an HPLC-UV method.

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices such as plasma, urine, or tissue homogenates.[1][6]

General Analytical Workflow

The overall process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.

G cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis SampleReceipt Sample Receipt & Logging SamplePrep Sample Preparation (Extraction) SampleReceipt->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing (Integration & Quantification) LCMS->DataProcessing DataReview Data Review & QC DataProcessing->DataReview Reporting Final Report Generation DataReview->Reporting

Caption: General workflow for bioanalytical sample quantification.

Experimental Protocol: LC-MS/MS
  • Sample Preparation from Biological Matrix (e.g., Plasma): Sample preparation is crucial for removing interferences like proteins and phospholipids.[7] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).

    • Protein Precipitation (PPT):

      • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

      • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in mobile phase.[1][8]

    • Liquid-Liquid Extraction (LLE):

      • To 100 µL of plasma, add internal standard and a suitable buffer to adjust pH.

      • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate).[9][10]

      • Vortex vigorously for 2 minutes and centrifuge to separate the layers.

      • Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute.

    • Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) according to the manufacturer's instructions.

      • Load the pre-treated plasma sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the analyte with a suitable elution solvent.[3][4]

      • Evaporate the eluate and reconstitute.

G cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction Start Biological Sample (e.g., Plasma) PPT_1 Add Acetonitrile (with Internal Standard) Start->PPT_1 LLE_1 Add Buffer & Extraction Solvent Start->LLE_1 SPE_1 Condition & Load SPE Start->SPE_1 PPT_2 Vortex & Centrifuge PPT_1->PPT_2 PPT_3 Collect Supernatant PPT_2->PPT_3 End Evaporate & Reconstitute for LC-MS/MS PPT_3->End LLE_2 Vortex & Centrifuge LLE_1->LLE_2 LLE_3 Collect Organic Layer LLE_2->LLE_3 LLE_3->End SPE_2 Wash Cartridge SPE_1->SPE_2 SPE_3 Elute Analyte SPE_2->SPE_3 SPE_3->End

Caption: Common sample preparation workflows for bioanalysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with low %B, ramp up to a high %B to elute the analyte, then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

G Sample Sample from Autosampler HPLC HPLC Column Separation Sample->HPLC ESI ESI Source Ionization HPLC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Signal Acquisition Q3->Detector

Caption: Logical flow of an LC-MS/MS system for quantification.

Data Summary: LC-MS/MS

The table below provides representative parameters for the LC-MS/MS analysis of this compound (MW: 273.25).

ParameterValue
Analyte This compound
Precursor Ion ([M+H]⁺)m/z 274.3
Product Ion 1 (Quantifier)m/z 228.3 (Loss of COOH)
Product Ion 2 (Qualifier)m/z 158.1 (Fragment of piperidine ring)
Internal Standard Isotopically Labeled Analyte (e.g., ¹³C₆ or D₄)
Precursor Ion ([M+H]⁺)m/z 278.3 (for D₄)
Product Ion (Quantifier)m/z 232.3 (for D₄)
Method Performance
Retention Time~2.5 min
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Intra- and Inter-day Precision (%RSD)< 15%
Accuracy (% Bias)± 15%

Method Validation

Both described methods should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before use in regulated studies. Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[9][11]

  • Recovery: The efficiency of the extraction process.[9]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Ensuring the analyte is stable in the biological matrix and throughout the sample handling and analysis process.

Conclusion

This document outlines two robust analytical methods for the quantification of this compound. The HPLC-UV method is suitable for high-concentration samples, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications in drug development. The choice of method depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure reliable and accurate results.

References

Application Notes and Protocols: 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine core substituted with a trifluoromethylphenyl group. This molecule serves as a versatile building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of derivative compounds, making this scaffold attractive for the development of novel therapeutic agents. These application notes provide an overview of the potential uses of this research chemical, detailed synthetic protocols, and data on the biological activities of its derivatives.

Potential Applications as a Research Chemical and Building Block

While direct biological activity of this compound is not extensively reported, its primary value lies in its utility as a scaffold for the synthesis of a diverse range of biologically active molecules. The carboxylic acid and the secondary amine within the piperidine ring offer reactive handles for a variety of chemical modifications.

Derivatives of this compound have been investigated for a range of therapeutic targets, suggesting its potential in the following areas:

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active drugs. Derivatives could be explored for their potential as anticonvulsant, anxiolytic, or skeletal muscle relaxant agents.

  • Enzyme Inhibitors: The trifluoromethylphenyl moiety can contribute to potent and selective enzyme inhibition. Derivatives have been synthesized and evaluated as inhibitors of enzymes such as cyclooxygenase (COX) and diacylglycerol acyltransferase-1 (DGAT-1).

  • Receptor Ligands: The core structure can be elaborated to generate ligands for various receptors. For instance, related piperidine-containing molecules have shown activity as TRPV1 vanilloid receptor antagonists.

  • Anticancer Agents: The trifluoromethyl group is often incorporated into anticancer drug candidates. Derivatives of this scaffold could be explored for their potential as inhibitors of targets like the mammalian target of rapamycin (mTOR).

Physicochemical Properties

PropertyValue
CAS Number 607354-69-8
Molecular Formula C₁₃H₁₄F₃NO₂
Molecular Weight 273.25 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Storage Store at room temperature

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of N-aryl piperidine derivatives via nucleophilic aromatic substitution.

Materials:

  • Piperidine-4-carboxylic acid

  • 1-Fluoro-4-(trifluoromethyl)benzene

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add piperidine-4-carboxylic acid (1.0 eq), 1-fluoro-4-(trifluoromethyl)benzene (1.1 eq), and potassium carbonate (2.5 eq).

  • Add a sufficient volume of DMSO to dissolve the reactants.

  • Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound.

DOT Diagram of Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Piperidine-4-carboxylic acid D Nucleophilic Aromatic Substitution (120-140 °C, 12-24h) A->D B 1-Fluoro-4-(trifluoromethyl)benzene B->D C K₂CO₃, DMSO C->D E Acidification (HCl) D->E F Extraction (EtOAc) E->F G Purification F->G H 1-(4-Trifluoromethylphenyl)piperidine- 4-carboxylic acid G->H G A 1-(4-Trifluoromethylphenyl)piperidine- 4-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B C Library of Amide Derivatives B->C D Biological Screening C->D E Hit Identification D->E F Lead Optimization E->F

Workflow for Derivatization and Biological Screening.

Biological Activity of Derivatives

The following tables summarize the reported biological activities of compounds derived from scaffolds related to this compound. This data provides insight into the potential therapeutic areas for novel derivatives.

Table 1: mTOR Inhibitory Activity of Related Piperazine Derivatives

Compound ReferenceModification from Core ScaffoldmTOR IC₅₀ (nM)Cellular mTOR Inhibition IC₅₀ (nM)
Compound 8 Piperazine linked to trifluoromethylphenyl group-6
Compound 21 ortho-methoxy substitution on the R2 phenyl ring of Cmpd 8-36
Compound 20 Sulfonyl linker to piperazine->1000
Compound 22 Methyl spacer before piperazine-140

Data adapted from a study on mTOR inhibitors, where the trifluoromethylphenylpiperazine moiety was a key component.

Table 2: Antiviral Activity of Trifluoromethyl Pyridine Piperazine Derivatives

Compound ReferenceModification from Core ScaffoldAnti-TMV Activity (Inactivation, %) at 500 µg/mLAnti-TMV EC₅₀ (µg/mL)
A9 2,3-dichlorobenzyl group on piperazine-43.1
A10 4-(trifluoromethoxy)benzyl group on piperazine93.154.5
A21 -76.7-
Ningnanmycin Commercial Antiviral Agent (Control)91.438.0

Data from a study on novel plant activators with antiviral properties.

Table 3: CNS Activity of 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea Derivatives

Compound ReferenceAnticonvulsant Activity (MES Screen)Anticonvulsant Activity (scPTZ Screen)CNS Depressant Activity (% decrease in locomotor activity)
E1 ActiveActive>50%
E6 ActiveInactive<50%
P4 ActiveActive>50%
P6 ActiveActive<50%

This table shows data for compounds with a substituted phenyl urea moiety, indicating the potential for CNS activity in related structures.

Conclusion

This compound is a valuable research chemical with significant potential as a building block for the synthesis of novel, biologically active compounds. Its utility is demonstrated by the diverse pharmacological activities of its derivatives, which span CNS disorders, cancer, and infectious diseases. The protocols provided herein offer a starting point for the synthesis and derivatization of this versatile scaffold, enabling further exploration of its potential in drug discovery and development. Researchers are encouraged to use this information to design and synthesize new chemical entities for a wide range of therapeutic targets.

Application Notes and Protocols: Experimental Design for Studying 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for the initial investigation of the biological activity of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid. Due to the limited publicly available data on this specific compound, the proposed experimental design is based on the structural similarities of its core components: the piperidine-4-carboxylic acid moiety, a known scaffold for GABA receptor ligands, and the 4-trifluoromethylphenyl group, which is prevalent in various pharmacologically active agents. The following protocols and application notes outline a tiered approach, beginning with broad in vitro screening and progressing to more specific cellular and functional assays.

Introduction and Rationale

This compound is a synthetic organic compound with a molecular formula of C₁₃H₁₄F₃NO₂ and a molecular weight of 273.25 g/mol [1]. Its structure comprises a piperidine-4-carboxylic acid core N-substituted with a 4-trifluoromethylphenyl group. The piperidine-4-carboxylic acid scaffold is notably present in isonipecotic acid, which acts as a partial agonist at GABA-A receptors[2]. The trifluoromethylphenyl moiety is a common feature in many pharmaceuticals and is known to influence properties such as metabolic stability and receptor binding affinity.

Given these structural features, it is plausible to hypothesize that this compound may interact with central nervous system (CNS) targets, including but not limited to GABA receptors or monoamine transporters. The experimental design detailed herein aims to explore these potential activities through a systematic and logical workflow.

Proposed Experimental Workflow

The following workflow provides a strategic approach to characterizing the bioactivity of this compound, starting from broad, high-throughput screens and narrowing down to more specific functional assays.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Functional Assays cluster_2 Phase 3: In Vitro ADME & Advanced Cellular Models cluster_3 Phase 4: In Vivo Studies (Conditional) Receptor Binding Assays Receptor Binding Assays Functional Receptor Assays Functional Receptor Assays Receptor Binding Assays->Functional Receptor Assays Hit Identification Enzyme Inhibition Assays Enzyme Inhibition Assays Cell-Based Signaling Assays Cell-Based Signaling Assays Enzyme Inhibition Assays->Cell-Based Signaling Assays Hit Identification Cell Viability Assays Cell Viability Assays Metabolic Stability Metabolic Stability Functional Receptor Assays->Metabolic Stability Lead Characterization Transporter Uptake Assays Transporter Uptake Assays Transporter Uptake Assays->Metabolic Stability Lead Characterization Pharmacokinetic Studies Pharmacokinetic Studies Metabolic Stability->Pharmacokinetic Studies Candidate Selection Permeability Assays Permeability Assays Permeability Assays->Pharmacokinetic Studies Candidate Selection hERG Channel Assay hERG Channel Assay hERG Channel Assay->Pharmacokinetic Studies Safety Assessment Behavioral Models Behavioral Models Pharmacokinetic Studies->Behavioral Models Efficacy Testing

Caption: A tiered experimental workflow for the characterization of this compound.

Experimental Protocols and Data Presentation

Phase 1: Primary Screening

Objective: To determine if this compound binds to the GABA-A receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]Muscimol

  • Positive Control: GABA

  • Membrane Preparation: Rat cortical membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Fluid and Vials

  • Glass Fiber Filters

  • Filtration Apparatus

Procedure:

  • Prepare serial dilutions of the test compound and GABA in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]Muscimol (final concentration 1-2 nM), and 50 µL of either buffer (for total binding), excess GABA (for non-specific binding), or test compound.

  • Add 50 µL of the rat cortical membrane preparation (200-300 µg protein).

  • Incubate at 4°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis.

Hypothetical Data Presentation:

CompoundIC₅₀ (µM) for [³H]Muscimol Displacement
GABA (Positive Control)0.15
This compound25.3
Vehicle Control> 100

Objective: To assess the binding affinity of the test compound for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Materials:

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)

  • Cell lines expressing human SERT, DAT, or NET

  • Membrane preparations from these cell lines

  • Appropriate assay buffers for each transporter

Procedure: This will be conducted as three separate binding assays, following a similar protocol to the GABA-A receptor assay, but with the respective radioligands and membrane preparations for each transporter.

Hypothetical Data Presentation:

CompoundSERT Ki (µM)DAT Ki (µM)NET Ki (µM)
Fluoxetine (SERT Control)0.002> 10> 10
GBR 12909 (DAT Control)> 100.005> 10
Desipramine (NET Control)> 10> 100.001
This compound5.815.28.9
Phase 2: Secondary & Functional Assays

Based on the hypothetical primary screening data suggesting weak to moderate activity, further functional assays would be warranted.

Objective: To functionally assess the inhibition of serotonin reuptake by the test compound in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human SERT

  • [³H]Serotonin

  • Assay Buffer (e.g., Krebs-Ringer-HEPES)

  • Positive Control: Fluoxetine

  • Scintillation Counter

Procedure:

  • Plate SERT-expressing cells in a 96-well plate and grow to confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or fluoxetine for 15 minutes at 37°C.

  • Add [³H]Serotonin (final concentration ~10 nM) and incubate for 10 minutes at 37°C.

  • Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold assay buffer.

  • Lyse the cells and measure the incorporated radioactivity by scintillation counting.

Hypothetical Data Presentation:

CompoundIC₅₀ for Serotonin Uptake Inhibition (µM)
Fluoxetine (Positive Control)0.003
This compound3.2
Vehicle ControlNo inhibition

Hypothetical Signaling Pathway

Based on the potential interaction with monoamine transporters, a simplified diagram of the synaptic cleft and the role of a reuptake inhibitor is presented below.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle (Serotonin) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release SERT SERT Presynaptic_Membrane 5HT_Receptor 5-HT Receptor Downstream_Signaling Downstream Signaling 5HT_Receptor->Downstream_Signaling Signal Transduction Postsynaptic_Membrane Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5HT_Receptor Binding Test_Compound Test Compound Test_Compound->SERT Inhibition

Caption: Hypothetical mechanism of action at a serotonergic synapse.

In Vitro ADME Profiling

A preliminary assessment of the drug-like properties of this compound is crucial for its potential as a therapeutic agent.

Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of the test compound.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Test Compound

  • Positive Control (e.g., Verapamil)

  • LC-MS/MS system

Procedure:

  • Pre-warm HLM and NADPH regenerating system to 37°C.

  • Incubate the test compound (at a final concentration of 1 µM) with HLM in the presence of the NADPH regenerating system at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and quench the reaction with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Hypothetical Data Presentation:

CompoundIn Vitro t₁/₂ in HLM (min)
Verapamil (Positive Control)15
This compound45

Conclusion

The experimental design outlined in these application notes provides a comprehensive starting point for the characterization of this compound. The proposed workflow is designed to efficiently identify potential biological targets and provide an initial assessment of the compound's pharmacological and pharmacokinetic properties. The results from these studies will be instrumental in guiding further research and development efforts for this novel chemical entity.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale synthesis of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid, a key building block in the development of various pharmaceutical agents. The described two-step synthetic route, employing a Buchwald-Hartwig amination followed by ester hydrolysis, is designed for scalability, efficiency, and high purity of the final product.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structural motif, featuring a substituted aromatic ring linked to a piperidine scaffold, is prevalent in compounds targeting various receptors and enzymes. The reliable and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The following protocols detail a robust and optimized manufacturing process.

Synthetic Strategy Overview

The synthesis proceeds in two main steps:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 4-bromobenzotrifluoride and ethyl isonipecotate (ethyl piperidine-4-carboxylate) to form the C-N bond. This method is well-suited for large-scale production due to its high efficiency and functional group tolerance.

  • Ester Hydrolysis: Saponification of the resulting ethyl ester to the final carboxylic acid product.

Experimental Protocols

Step 1: Large-Scale Synthesis of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate

This protocol is based on established Buchwald-Hartwig amination procedures and has been adapted for the specific substrates on a multi-kilogram scale.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
4-Bromobenzotrifluoride225.0110.044.441.0
Ethyl isonipecotate157.217.6848.881.1
Sodium tert-butoxide (NaOtBu)96.106.0062.431.4
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.2050.2240.005
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)290.180.1950.6720.015
Toluene-100 L--

Procedure:

  • Inert Atmosphere: Charge a suitable, inerted reactor with 100 L of toluene. Ensure the reactor is equipped with a mechanical stirrer, reflux condenser, and a temperature probe, and maintain a nitrogen atmosphere throughout the reaction.

  • Reagent Addition: To the toluene, add 4-bromobenzotrifluoride (10.0 kg, 44.44 mol), ethyl isonipecotate (7.68 kg, 48.88 mol), sodium tert-butoxide (6.00 kg, 62.43 mol), tris(dibenzylideneacetone)dipalladium(0) (0.205 kg, 0.224 mol), and tri-tert-butylphosphonium tetrafluoroborate (0.195 kg, 0.672 mol).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the consumption of the starting aryl bromide is complete (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of 50 L of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 25 L of water and 25 L of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate can be purified by vacuum distillation or by recrystallization from a suitable solvent such as heptane to yield a solid product.

Expected Yield: 85-95% Purity (by HPLC): >98%

Step 2: Large-Scale Synthesis of this compound

This protocol describes the saponification of the ethyl ester to the final carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate301.3112.039.821.0
Sodium Hydroxide (NaOH)40.002.4060.001.5
Ethanol-60 L--
Water-60 L--
Hydrochloric Acid (HCl), concentrated-As needed--

Procedure:

  • Dissolution: In a suitable reactor, dissolve ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate (12.0 kg, 39.82 mol) in 60 L of ethanol.

  • Base Addition: Prepare a solution of sodium hydroxide (2.40 kg, 60.00 mol) in 60 L of water and add it to the ethanolic solution of the ester.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction by HPLC or TLC until the starting ester is no longer detected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with 50 L of water.

    • Wash the aqueous solution with a non-polar solvent like methyl tert-butyl ether (MTBE) (2 x 25 L) to remove any unreacted ester or non-polar impurities.

    • Cool the aqueous layer to 0-5 °C in an ice bath.

    • Carefully acidify the aqueous solution to a pH of 3-4 with concentrated hydrochloric acid. A white precipitate will form.

  • Isolation and Drying:

    • Collect the precipitate by filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral.

    • Dry the solid under vacuum at 50-60 °C to a constant weight.

Expected Yield: 90-98% Purity (by HPLC): >99%

Data Summary

StepProductStarting MaterialScale (Starting Material)Yield (%)Purity (HPLC)
1Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate4-Bromobenzotrifluoride10.0 kg85-95>98%
2This compoundEthyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate12.0 kg90-98>99%

Visualizations

Synthetic Workflow

Synthetic_Workflow 4-Bromobenzotrifluoride 4-Bromobenzotrifluoride Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-Bromobenzotrifluoride->Buchwald-Hartwig Amination Ethyl Isonipecotate Ethyl Isonipecotate Ethyl Isonipecotate->Buchwald-Hartwig Amination Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate Buchwald-Hartwig Amination->Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate Ester Hydrolysis Ester Hydrolysis Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate->Ester Hydrolysis This compound This compound Ester Hydrolysis->this compound

Caption: Overall synthetic workflow.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-NR₂

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Safety Considerations

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: Corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • Palladium Catalysts and Phosphine Ligands: May be toxic and air-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Concentrated Acids and Bases: Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

  • Pressure and Temperature: Monitor reaction temperature and pressure closely, especially during heating and quenching steps. Ensure the reactor is properly rated for the intended operating conditions.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents and to conduct a thorough risk assessment before commencing any large-scale synthesis. Adherence to all institutional and governmental safety regulations is mandatory.

Application Notes and Protocols for 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine core, a versatile scaffold prominent in medicinal chemistry. The presence of the trifluoromethylphenyl group significantly influences its lipophilicity and electronic properties, making it and its derivatives attractive candidates for investigation in drug discovery. While specific biological data for the parent compound is limited in publicly available literature, its structural motifs are present in molecules targeting a range of biological pathways implicated in various diseases. These application notes will therefore focus on the potential applications of this compound and its derivatives as informed by the activities of structurally related molecules. The primary areas of interest for this chemical class include oncology, inflammatory diseases, and virology.

Physicochemical Properties

PropertyValueSource
CAS Number 607354-69-8--INVALID-LINK--[1]
Molecular Formula C₁₃H₁₄F₃NO₂--INVALID-LINK--[1]
Molecular Weight 273.25 g/mol --INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 40.54 Ų--INVALID-LINK--[1]
logP 3.0064--INVALID-LINK--[1]

Potential Biological Targets and Applications

Based on the biological activities of its derivatives, this compound is a valuable starting point for the development of inhibitors for several key drug targets.

Mammalian Target of Rapamycin (mTOR) Inhibition

Derivatives of this compound have shown potent and selective inhibition of mTOR, a crucial regulator of cell growth and proliferation.[2][3][4] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Signaling Pathway:

mTOR_Pathway cluster_upstream Upstream Signals cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activate Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activate Akt Akt PI3K->Akt activate mTORC2 mTORC2 PI3K->mTORC2 activate Akt->mTORC1 activate Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promote Cell Growth Cell Growth mTORC1->Cell Growth promote Autophagy Autophagy mTORC1->Autophagy inhibit mTORC2->Akt activate (feedback) Cell Survival Cell Survival mTORC2->Cell Survival promote Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization regulate Inhibitor 1-(4-Trifluoromethylphenyl) piperidine-4-carboxylic acid Derivatives Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The mTOR signaling pathway and points of inhibition.

Quantitative Data for mTOR Inhibitor Derivatives:

CompoundTargetAssay TypeIC₅₀ / EC₅₀ (nM)SelectivityReference
Torin1mTORBiochemical3>1000-fold vs PI3K[3]
Torin2mTORCellular0.25800-fold vs PI3K[5]
Cathepsin K Inhibition

Cathepsin K is a cysteine protease highly expressed in osteoclasts and is a key enzyme in bone resorption.[6] Inhibitors of Cathepsin K are being investigated for the treatment of osteoporosis and other bone-related disorders. Derivatives of the title compound have shown potential as Cathepsin K inhibitors.

Signaling Pathway:

CathepsinK_Pathway Osteoclast Osteoclast Cathepsin K Cathepsin K Osteoclast->Cathepsin K secretes Bone Matrix (Collagen) Bone Matrix (Collagen) Cathepsin K->Bone Matrix (Collagen) degrades Bone Resorption Bone Resorption Bone Matrix (Collagen)->Bone Resorption Inhibitor 1-(4-Trifluoromethylphenyl) piperidine-4-carboxylic acid Derivatives Inhibitor->Cathepsin K

Caption: Role of Cathepsin K in bone resorption and its inhibition.

Quantitative Data for Cathepsin K Inhibitor Derivatives:

CompoundTargetAssay TypeIC₅₀ (nM)Reference
OST-4077Human Cathepsin KIn vitro11[6]
Compound H-9Cathepsin KIn vitro80[7]
Compound A22Cathepsin KIn vitro440[8]
Cbz-Leu-Leu-Leu-HCathepsin KIn vitro enzyme inhibition1.4 (Ki,app)[9]
Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is an enzyme involved in the metabolism of epoxy fatty acids, which have anti-inflammatory properties.[10][11][12] Inhibition of sEH can therefore be a therapeutic strategy for inflammatory conditions and neuropathic pain.

Signaling Pathway:

sEH_Pathway Arachidonic Acid Arachidonic Acid Epoxy Fatty Acids (EETs) Epoxy Fatty Acids (EETs) (Anti-inflammatory) Arachidonic Acid->Epoxy Fatty Acids (EETs) CYP450 sEH sEH Epoxy Fatty Acids (EETs)->sEH substrate Diols (DHETs) Diols (DHETs) (Less active/pro-inflammatory) sEH->Diols (DHETs) hydrolyzes to Inhibitor 1-(4-Trifluoromethylphenyl) piperidine-4-carboxylic acid Derivatives Inhibitor->sEH

Caption: Soluble epoxide hydrolase pathway and its inhibition.

Quantitative Data for sEH Inhibitor Derivatives:

CompoundTargetAssay TypeIC₅₀ (nM)Reference
TPPUHuman sEHIn vitro-[10][11][12]
Compound A1Human sEHIn vitro2.2[13]
Compound A1Murine sEHIn vitro0.53[13]
Anti-inflammatory and Antiviral Applications

The piperidine scaffold is prevalent in compounds with demonstrated anti-inflammatory and antiviral activities.[14][15][16][17] While specific data for the title compound is lacking, its core structure suggests potential for development in these therapeutic areas.

Experimental Protocols

General Experimental Workflow:

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Biological Screening cluster_evaluation In Vivo Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Primary Assay Primary Assay Characterization->Primary Assay Secondary Assay Secondary Assay Primary Assay->Secondary Assay Selectivity Profiling Selectivity Profiling Secondary Assay->Selectivity Profiling Pharmacokinetics Pharmacokinetics Selectivity Profiling->Pharmacokinetics Efficacy Model Efficacy Model Pharmacokinetics->Efficacy Model

Caption: General workflow for drug discovery and development.

Protocol 1: Synthesis of this compound

Materials:

  • 4-(Trifluoromethyl)aniline

  • Ethyl isonipecotate (ethyl piperidine-4-carboxylate)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Buchwald-Hartwig Amination:

    • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(trifluoromethyl)aniline (1.0 eq), ethyl isonipecotate (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Add anhydrous toluene and stir the mixture at 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate.

  • Saponification:

    • Dissolve the purified ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2-3 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 3-4 with hydrochloric acid.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: In Vitro mTOR Kinase Assay

Materials:

  • Recombinant active mTOR enzyme

  • Inactive p70S6K protein (substrate)

  • Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂)

  • ATP solution

  • Test compound (dissolved in DMSO)

  • SDS-PAGE and Western blotting reagents

  • Antibodies: anti-phospho-p70S6K (T389), anti-p70S6K

Procedure:

  • Prepare a reaction mixture containing kinase buffer, inactive p70S6K (1 µg), and active mTOR (250 ng).

  • Add the test compound at various concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with anti-phospho-p70S6K (T389) antibody, followed by an HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescence detection system.

  • To ensure equal protein loading, strip the membrane and re-probe with an anti-p70S6K antibody.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.

Protocol 3: In Vitro Cathepsin K Inhibition Assay

Materials:

  • Human recombinant Cathepsin K

  • Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the diluted compounds to the wells of the microplate. Include a DMSO vehicle control.

  • Add the Cathepsin K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 4: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Materials:

  • Human recombinant sEH

  • Fluorogenic sEH substrate (e.g., PHOME)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing BSA)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the diluted compounds to the wells of the microplate. Include a DMSO vehicle control.

  • Add the sEH enzyme solution to each well and pre-incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the plate at 30°C for 15-30 minutes.

  • Stop the reaction by adding a basic solution (e.g., NaOH).

  • Measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 5: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 6: In Vitro Antiviral Assay (CPE Reduction Assay)

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the medium from the cells and add the diluted compounds. Include a no-compound virus control and a no-virus cell control.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plate for a period sufficient to cause significant cytopathic effect (CPE) in the virus control wells (typically 2-5 days).

  • Assess cell viability using a suitable reagent (e.g., add MTT and measure absorbance at 570 nm, or add CellTiter-Glo® and measure luminescence).

  • Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

  • Determine the 50% effective concentration (EC₅₀) from a dose-response curve.

  • In parallel, assess the cytotoxicity of the compound on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀).

  • Calculate the selectivity index (SI = CC₅₀ / EC₅₀) to evaluate the therapeutic window of the compound.

Disclaimer

These application notes are intended for research purposes only. The biological activities and protocols described are based on the activities of structurally related compounds and may not be directly applicable to this compound itself. Researchers should conduct their own validation experiments. All laboratory work should be performed in accordance with appropriate safety guidelines.

References

Application Notes and Protocols for Radiolabeling 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid derivatives. This class of compounds holds significant promise for the development of novel radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. Their structural motif is common in ligands targeting the sigma-1 (σ₁) receptor and the dopamine transporter (DAT), both of which are implicated in a variety of neurological and psychiatric disorders. These protocols are intended to serve as a comprehensive guide for the synthesis of radiolabeled probes for preclinical and clinical research.

Data Presentation: Quantitative Radiolabeling Parameters

The following tables summarize key quantitative data for the radiolabeling of various piperidine derivatives, providing a comparative assessment of different radiolabeling strategies. While specific data for the exact title compound is limited in publicly available literature, the data presented for structurally related compounds offer valuable insights into expected outcomes.

Table 1: ¹⁸F-Labeling of Piperidine Derivatives

RadiotracerPrecursorLabeling MethodRadiochemical Yield (Decay Corrected)Specific ActivitySynthesis Time (min)Reference Compound
[¹⁸F]1-(4-(2-fluoroethoxy)benzyl)-4-phenylpiperidine-4-carbonitrileTosylate precursorNucleophilic Substitution42-46%>99% PurityNot Reportedσ₁ Receptor Ligand
[¹⁸F]Spirocyclic piperidine derivativeTosylate precursorOne-pot, two-step8-10%56-78 GBq/µmolNot Reportedσ₁ Receptor Ligand
(R,S)-1-[2-[{4---INVALID-LINK--phenyl}methoxyethyl]-piperidine-3-carboxylic acidNitro precursorNucleophilic Substitution28%Not ReportedNot ReportedGABA Uptake Inhibitor

Table 2: ¹¹C-Labeling of Piperidine and Related Derivatives

RadiotracerPrecursorLabeling MethodRadiochemical Yield (Decay Corrected)Specific ActivitySynthesis Time (min)Reference Compound
N-[ω-(6-methoxynaphthalen-1-yl)alkyl] [¹¹C]piperidine derivativesPhenolic hydroxyl precursorO-[¹¹C]methylation with [¹¹C]CH₃OTf40-50%111-185 GBq/µmol15-20σ₁ Receptor Probes
[¹¹C]Arylpiperazinylthioalkyl derivativesPhenolic precursorO-[¹¹C]methylation with [¹¹C]CH₃OTf50-60%277.5 ± 92.5 GBq/µmol235-HT₁A Receptor Ligands

Experimental Protocols

The following are detailed methodologies for the radiolabeling of this compound derivatives, adapted from established procedures for structurally similar compounds.

Protocol 1: Automated ¹⁸F-Labeling of a this compound Derivative via Nucleophilic Substitution

This protocol is adapted from the synthesis of a structurally related GABA uptake inhibitor and is suitable for an automated radiosynthesis module.

1. Materials and Reagents:

  • Precursor: N-Boc-1-(4-(trifluoromethyl)phenyl)-4-(hydroxymethyl)piperidine tosylate

  • [¹⁸F]Fluoride (produced via the ¹⁸O(p,n)¹⁸F reaction)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Water for injection

  • Trifluoroacetic acid (TFA)

  • Helium or Argon gas (high purity)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)

  • HPLC system with a semi-preparative column (e.g., C18) and a radiation detector

2. Experimental Workflow:

G cluster_0 Step 1: [¹⁸F]Fluoride Trapping and Elution cluster_1 Step 2: Azeotropic Drying cluster_2 Step 3: ¹⁸F-Fluorination cluster_3 Step 4: Deprotection cluster_4 Step 5: Purification cluster_5 Step 6: Formulation A [¹⁸F]Fluoride in [¹⁸O]H₂O B Anion Exchange Cartridge A->B Trap C Elution with K₂CO₃/K₂₂₂ in MeCN/H₂O B->C Elute D Reaction Vessel C->D E Heat under N₂/Ar flow D->E Dry F Add Precursor in DMF E->F G Heat at 110-120°C for 10-15 min F->G React H Add HCl or TFA G->H I Heat at 80-100°C for 5-10 min H->I React J Dilute with Water I->J K Semi-preparative HPLC J->K L Collect Product Fraction K->L M Remove HPLC Solvents L->M N Reconstitute in Saline/Ethanol M->N O Sterile Filtration N->O

Caption: Automated ¹⁸F-Labeling Workflow.

3. Detailed Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Trap aqueous [¹⁸F]fluoride onto an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in a mixture of acetonitrile and water.

  • Azeotropic Drying:

    • Heat the reaction vessel to 110-120°C under a stream of inert gas (helium or argon) to azeotropically remove the water. Repeat this step with additional acetonitrile until the mixture is anhydrous.

  • ¹⁸F-Fluorination:

    • Dissolve the tosylate precursor (5-10 mg) in anhydrous DMF (0.5-1.0 mL).

    • Add the precursor solution to the dried [¹⁸F]KF-K₂₂₂ complex.

    • Seal the reaction vessel and heat at 110-120°C for 10-15 minutes.

    • Cool the reaction vessel to room temperature.

  • Deprotection (if using a Boc-protected precursor):

    • Add 1-2 M HCl or a solution of TFA in dichloromethane to the reaction mixture.

    • Heat at 80-100°C for 5-10 minutes.

    • Cool the reaction to room temperature and neutralize if necessary.

  • Purification:

    • Dilute the reaction mixture with water or mobile phase.

    • Inject the mixture onto a semi-preparative HPLC column.

    • Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA).

    • Collect the radioactive peak corresponding to the desired product.

  • Formulation:

    • Remove the HPLC solvents from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge and eluting with ethanol.

    • Formulate the final product in a sterile solution, typically physiological saline with a small percentage of ethanol, for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

4. Quality Control:

  • Determine the radiochemical purity and identity of the final product using analytical HPLC.

  • Measure the specific activity by comparing the amount of radioactivity to the mass of the compound.

  • Perform tests for sterility, pyrogenicity, and residual solvents as required for preclinical or clinical use.

Protocol 2: ¹¹C-Labeling of a this compound Ester via [¹¹C]Methyl Iodide

This protocol describes the synthesis of the methyl ester derivative using [¹¹C]methyl iodide.

1. Materials and Reagents:

  • Precursor: this compound

  • [¹¹C]Methane (produced from a cyclotron)

  • Iodine

  • Tetrabutylammonium hydroxide (TBAH)

  • Dimethylformamide (DMF, anhydrous)

  • HPLC system with a semi-preparative column and a radiation detector

2. Experimental Workflow:

G cluster_0 Step 1: [¹¹C]Methyl Iodide Synthesis cluster_1 Step 2: ¹¹C-Methylation cluster_2 Step 3: Purification and Formulation A [¹¹C]CH₄ B Gas-phase iodination A->B C [¹¹C]CH₃I B->C E Trap [¹¹C]CH₃I C->E D Precursor + TBAH in DMF D->E F Heat at 80-100°C for 5 min E->F React G Semi-preparative HPLC F->G H Formulation G->H

Caption: ¹¹C-Methylation Workflow.

3. Detailed Procedure:

  • Synthesis of [¹¹C]Methyl Iodide:

    • Produce [¹¹C]methane from a cyclotron target.

    • Convert [¹¹C]methane to [¹¹C]methyl iodide via gas-phase iodination by passing it through a heated column containing iodine.

  • ¹¹C-Methylation:

    • Dissolve the this compound precursor (1-2 mg) in anhydrous DMF (200-300 µL).

    • Add a solution of TBAH to deprotonate the carboxylic acid.

    • Bubble the [¹¹C]methyl iodide through the precursor solution at room temperature to trap the radioactivity.

    • Seal the reaction vessel and heat at 80-100°C for 5 minutes.

  • Purification and Formulation:

    • Follow the purification and formulation steps as described in Protocol 1 (steps 5 and 6), adapting the HPLC conditions for the ester product.

4. Quality Control:

  • Perform quality control as described in Protocol 1.

Signaling Pathways

The this compound scaffold is a key component of ligands targeting the sigma-1 receptor and the dopamine transporter. Understanding the signaling pathways of these targets is crucial for interpreting the results of PET and SPECT imaging studies.

Sigma-1 (σ₁) Receptor Signaling Pathway

The σ₁ receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon ligand binding, it translocates and modulates the activity of various ion channels and signaling proteins.[1]

G cluster_0 Endoplasmic Reticulum cluster_1 Ligand Binding & Activation cluster_2 Downstream Effects BiP BiP Sigma1_inactive σ₁ Receptor (inactive) Sigma1_inactive->BiP Sigma1_active σ₁ Receptor (active) Sigma1_inactive->Sigma1_active Conformational Change Ligand Ligand (e.g., radiotracer) Ligand->Sigma1_inactive Sigma1_active->BiP Dissociates from IonChannels Ion Channels (Ca²⁺, K⁺, Na⁺) Sigma1_active->IonChannels Modulates Kinases Kinases (e.g., PKC, Akt) Sigma1_active->Kinases Modulates NMDAR NMDA Receptors Sigma1_active->NMDAR Modulates CellSurvival Neuronal Survival & Plasticity IonChannels->CellSurvival Kinases->CellSurvival NMDAR->CellSurvival

Caption: Sigma-1 Receptor Signaling Cascade.

Dopamine Transporter (DAT) Regulation Pathway

The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft. Its activity is tightly regulated by various signaling pathways, including protein kinase C (PKC) and protein kinase B (Akt).

G cluster_0 Presynaptic Terminal cluster_1 Regulation by PKC cluster_2 Regulation by Akt/PI3K cluster_3 Effect of Ligands DAT_surface DAT (Surface) Dopamine_reuptake Dopamine Reuptake DAT_surface->Dopamine_reuptake DAT_surface->Dopamine_reuptake Increases DAT_internalization DAT Internalization DAT_surface->DAT_internalization PKC_activation PKC Activation PKC_activation->DAT_surface Phosphorylates DAT_internalization->Dopamine_reuptake Decreases PI3K_Akt_activation PI3K/Akt Activation DAT_trafficking DAT Trafficking to Surface PI3K_Akt_activation->DAT_trafficking Promotes DAT_trafficking->DAT_surface Increases Radiotracer Radiotracer (DAT Ligand) Radiotracer->DAT_surface Binds to

Caption: Dopamine Transporter Regulation. Caption: Dopamine Transporter Regulation.

References

Application Notes & Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the principles, development, and execution of high-throughput screening (HTS) assays. It is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to ensure the generation of robust, reproducible, and meaningful data in a drug discovery context.

The Philosophy of a High-Throughput Screen: More Than Just Automation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[1][2][3] The process leverages robotics, liquid handling devices, and sensitive detectors to conduct a massive number of pharmacological or genetic tests in a miniaturized format, typically using 384- or 1536-well microplates.[2][4]

However, successful HTS is not merely an exercise in automation. It is a rigorous scientific discipline that demands a deep understanding of assay biology, a commitment to meticulous validation, and a strategic approach to data analysis. The ultimate goal is to generate high-quality, actionable data that minimizes false positives and negatives, thereby providing a solid foundation for downstream lead optimization.[5][6][7][8]

The general workflow of an HTS campaign is a multi-step process that begins with assay development and culminates in the identification of confirmed hits.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development & Miniaturization Validation Assay Validation (Z' > 0.5) AssayDev->Validation Pilot Pilot Screen (~2,000 compounds) PrimaryHTS Full Library HTS (>100,000 compounds) Pilot->PrimaryHTS Proceed if Z' & Z > 0.5 Validation->Pilot DataAnalysis Data Analysis & Hit Identification PrimaryHTS->DataAnalysis HitConfirm Hit Confirmation (Re-testing) DataAnalysis->HitConfirm Putative Hits DoseResponse Dose-Response (IC50/EC50) HitConfirm->DoseResponse Secondary Secondary/Orthogonal Assays DoseResponse->Secondary

Figure 1. The High-Throughput Screening (HTS) Campaign Workflow.

Pillars of a Robust HTS Assay: The Art of Assay Development

The success of any HTS campaign is predicated on the quality of the assay. A robust assay is sensitive, reproducible, and scalable, with a clear distinction between positive and negative controls.[2] The development phase is a critical investment of time and resources that pays dividends during the primary screen. The foundational reference for many of these principles is the NIH's Assay Guidance Manual.[9]

Technology Selection and Reagent Optimization

The first step is to select an appropriate assay format and detection technology (e.g., fluorescence, luminescence, TR-FRET, absorbance).[4][10] This choice depends on the biological target and the desired readout.

  • Biochemical Assays: These measure the activity of a purified target, such as an enzyme or receptor, in a controlled in vitro environment.[4] They offer simplicity and direct measurement but lack the context of a cellular environment.

  • Cell-Based Assays: These assays utilize living cells and provide more biologically relevant data by measuring effects on cellular pathways, viability, or reporter gene expression.[11][12][13] They are indispensable for understanding a compound's effect in a physiological context but can be more complex and variable.[12]

Causality in Reagent Optimization: Simply using reagents "off the shelf" is a common failure point. The concentration of every critical reagent (e.g., enzyme, substrate, antibody, cells) must be empirically determined through systematic titration. This ensures the assay is operating in the linear range of the detection system and is sensitive enough to detect inhibitors or activators without being saturated.[14] Reagent stability is also paramount; stability studies should be conducted to understand the tolerance of the assay to delays that may occur during large-scale automated screening.[15]

Miniaturization and Automation

Transitioning an assay from a 96-well to a 384- or 1536-well format is essential for HTS but introduces challenges like increased edge effects and smaller volumes that are sensitive to evaporation and pipetting errors.[2] It is crucial to re-validate the assay in the final high-throughput format.[16] Automation, while increasing throughput, can introduce systematic errors.[8] Therefore, rigorous quality control and careful design of the plate layout are necessary to identify and correct for such errors.[2][17]

The Litmus Test: Assay Validation and Quality Control

Assay validation is a non-negotiable step to quantify the performance and reliability of the assay before committing to a full-scale screen.[15] The primary metric for this is the Z'-factor .

The Z'-Factor: Introduced by Zhang et al. in 1999, the Z'-factor has become the industry standard for measuring assay quality.[18] It is a statistical parameter that quantifies the separation between the positive and negative control populations, taking into account both the means and the standard deviations of the controls.[18][19][20]

The formula for Z'-factor is: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Interpreting Z'-Factor Values:

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5 ExcellentConfident to proceed with HTS.[4][18][19]
0 to 0.5 MarginalAssay may be usable but requires significant optimization.
< 0 UnacceptableAssay is unsuitable for screening.[18]

A "dry run" or pilot screen of a small subset of the compound library (~2,000 compounds) is performed to ensure the assay maintains a Z'-factor > 0.5 under real screening conditions.[16]

Core HTS Protocols: From Theory to the Bench

Here we provide step-by-step methodologies for two common HTS assay formats. These protocols are generalized and must be optimized for the specific target and reagents used.

Protocol 1: Biochemical Enzyme Inhibition Assay (Luminescence-Based)

This protocol describes a generic kinase inhibition assay using a luminescence-based ATP detection method. The principle is that as the kinase consumes ATP, the amount of remaining ATP decreases. A luciferase-based reagent is added that produces light in proportion to the ATP concentration. Inhibitors of the kinase will result in less ATP consumption and thus a higher luminescent signal.

Materials:

  • Kinase enzyme and its specific substrate

  • ATP (at a concentration near the K_m for the enzyme)

  • Assay Buffer (e.g., HEPES, MgCl₂, DTT, BSA)

  • Positive Control (known potent inhibitor)

  • Negative Control (DMSO vehicle)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Solid white, low-volume 384-well assay plates

  • Acoustic liquid handler or pin tool for compound transfer

  • Multimode plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive controls, and negative controls (DMSO) into the appropriate wells of a 384-well assay plate.

  • Enzyme Preparation: Prepare a 2X enzyme solution in assay buffer.

  • Substrate/ATP Preparation: Prepare a 2X substrate/ATP solution in assay buffer.

  • Assay Initiation: Add 5 µL of the 2X enzyme solution to all wells. Gently mix and incubate for 10 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Start: Add 5 µL of the 2X substrate/ATP solution to all wells to start the enzymatic reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time should be determined during optimization to ensure the reaction is in the linear range.

  • Reaction Termination & Signal Generation: Add 10 µL of the ATP detection reagent to all wells. This stops the enzymatic reaction and initiates the luminescent signal.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Figure 2. Principle of a Luminescence-Based Kinase Inhibition Assay.
Protocol 2: Cell-Based Reporter Gene Assay (Luciferase)

This protocol outlines a method to screen for modulators of a specific signaling pathway using a cell line stably expressing a luciferase reporter gene. The reporter is driven by a promoter that contains response elements for the transcription factor of interest.

Materials:

  • Reporter cell line (e.g., HEK293 cells with NF-κB-luciferase reporter)

  • Cell Culture Medium (e.g., DMEM + 10% FBS)

  • Agonist (e.g., TNFα to stimulate the NF-κB pathway)

  • Positive Control (known inhibitor of the pathway)

  • Negative Control (DMSO vehicle)

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • White, clear-bottom 384-well cell culture plates

  • Automated liquid handling for cell plating and reagent addition

  • Multimode plate reader with luminescence detection

Step-by-Step Methodology:

  • Cell Plating: Dispense 2,500 cells in 20 µL of culture medium into each well of a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 50 nL of test compounds and controls to the wells. Incubate for 1 hour.

  • Pathway Stimulation: Add 5 µL of the agonist (e.g., TNFα at its EC₈₀ concentration) to all wells except the unstimulated controls.

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for gene expression and luciferase protein accumulation.

  • Signal Generation: Equilibrate the plates to room temperature. Add 25 µL of the luciferase assay reagent, which lyses the cells and provides the substrate for the luminescent reaction.

  • Data Acquisition: After a 10-minute incubation, read the luminescence on a plate reader.

Data Analysis and Hit Validation: Separating Signal from Noise

Raw data from an HTS campaign is meaningless without rigorous statistical analysis.[2] The goal is to identify true "hits" while minimizing the impact of experimental artifacts and systematic errors.[17][21]

Data Normalization and Hit Selection
  • Normalization: Raw data is typically normalized to the plate-specific controls. For an inhibition assay, results are often expressed as percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl))

  • Hit Threshold: A common method for hit selection is to use a threshold based on the standard deviation (SD) of the sample population, such as three times the SD from the mean activity of all test compounds.[22]

Hit Confirmation and Triage

A single active well in a primary screen is only a "putative hit." A rigorous validation process is required to eliminate false positives.[22]

  • Confirmation Screen: Putative hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point titration) to determine their potency (IC₅₀ or EC₅₀). This step is crucial for weeding out compounds that show non-classical pharmacology or are active only at the highest concentration.

  • Orthogonal and Counter-Screens: Hits are tested in a different assay format (orthogonal screen) that measures the same biological endpoint but uses a different technology. This helps eliminate artifacts specific to the primary assay technology.[22] Counter-screens are used to identify compounds that interfere with the assay components, such as inhibitors of the luciferase reporter enzyme.[22]

Hit_Validation box_node box_node Start Putative Hit from Primary Screen Confirm Re-test in Primary Assay? Start->Confirm DoseResp Dose-Dependent Activity? Confirm->DoseResp Yes FalsePositive False Positive Confirm->FalsePositive No Orthogonal Active in Orthogonal Assay? DoseResp->Orthogonal Yes DoseResp->FalsePositive No Counter Inactive in Counter-Screen? Orthogonal->Counter Yes Orthogonal->FalsePositive No ValidatedHit Validated Hit Counter->ValidatedHit Yes Counter->FalsePositive No (Assay Interference)

Figure 3. A Decision-Making Workflow for Hit Validation.

Troubleshooting Common HTS Problems

Even well-designed screens can encounter issues. Proactive troubleshooting is key to maintaining data quality.

ProblemCommon SymptomsPotential Causes & Solutions
Low Z'-Factor Z' < 0.5; high variability in controls.Solution: Check reagent stability and preparation. Optimize incubation times and temperatures. Calibrate liquid handlers and plate readers.[15][23]
High Background Signal High signal in negative control wells.Solution: Increase wash steps or stringency. Optimize blocking buffer concentration. Check for cross-reactivity of detection reagents.[23]
Edge Effects Wells at the edge of the plate show different signals.Solution: Ensure proper plate sealing to prevent evaporation. Use a temperature-controlled incubator. Exclude outer wells from analysis if the effect cannot be mitigated.
Assay Drift Gradual change in signal across a batch of plates.Solution: Monitor reagent stability over the course of the run. Process plates in a consistent order and timeframe. Apply statistical correction methods if the drift is systematic.
High False Positive Rate Many hits do not confirm in subsequent assays.Solution: Implement counter-screens to identify interfering compounds (e.g., aggregators, fluorescent compounds).[22] Refine the hit selection criteria.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid synthesis. The content is structured to address common issues through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, which is typically achieved via a Buchwald-Hartwig amination reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed.[1] 2. Inappropriate Ligand: The phosphine ligand may not be suitable for the specific substrates.[1][2] 3. Weak Base: The base may not be strong enough to deprotonate the piperidine nitrogen.[1] 4. Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen and can be deactivated.[1]1. Use a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3) to ensure a correct palladium-ligand ratio and simplify setup.[1] If using a Pd(II) source like Pd(OAc)₂, ensure proper reduction to Pd(0).[3] 2. Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos, which are effective for coupling with aryl chlorides.[1] 3. Use a strong base like sodium tert-butoxide (NaOtBu). Weaker bases like K₂CO₃ may require higher temperatures and lead to lower yields.[1] 4. Ensure rigorous anaerobic conditions by degassing the solvent and using Schlenk techniques. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalytic species may not be stable under the reaction conditions, especially at high temperatures.[1] 2. Impure Reagents: Water or other impurities in the starting materials or solvent can interfere with the reaction.1. Use a more robust ligand to protect the palladium center. Consider lowering the reaction temperature, which may require a longer reaction time.[1] 2. Purify starting materials (4-chlorobenzotrifluoride and piperidine-4-carboxylic acid). Use anhydrous, deoxygenated solvents.
Formation of Side Products 1. Aryl Halide Homocoupling: Formation of biaryl impurities from the coupling of two 4-chlorobenzotrifluoride molecules.[1] 2. Hydroxylation of Aryl Halide: Formation of a phenol derivative.1. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). Use a ligand that favors C-N reductive elimination.[1] 2. Ensure strictly anhydrous conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[3][4] This reaction involves the cross-coupling of an aryl halide (4-chlorobenzotrifluoride or 4-bromobenzotrifluoride) with piperidine-4-carboxylic acid in the presence of a palladium catalyst, a phosphine ligand, and a strong base.[5]

Q2: Which aryl halide should I use: 4-chlorobenzotrifluoride or 4-bromobenzotrifluoride?

A2: While aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig amination, modern catalyst systems with bulky, electron-rich ligands show excellent activity for aryl chlorides.[2] Given the lower cost of 4-chlorobenzotrifluoride, it is often the preferred starting material for larger-scale synthesis, provided an optimized catalytic system is used.

Q3: What is the role of the strong base, and can I use a weaker one?

A3: A strong base, typically sodium tert-butoxide (NaOtBu), is crucial for deprotonating the piperidine nitrogen to form the more nucleophilic piperidide anion and for facilitating the formation of the key palladium-amide intermediate.[1] While weaker bases can be used, they often result in significantly slower reaction rates and lower yields.[1]

Q4: How can I monitor the progress of my reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the product.[6]

Q5: My reaction is sensitive to air. How can I ensure anaerobic conditions?

A5: The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.[1] To ensure anaerobic conditions, you should:

  • Degas your solvent: This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique.[1]

  • Use Schlenk techniques: Assemble and flame-dry your glassware under vacuum, then backfill with an inert gas. Add solid reagents under a positive pressure of inert gas.[1]

  • Maintain an inert atmosphere: Use a balloon or a bubbler to maintain a slight positive pressure of nitrogen or argon throughout the reaction.[1]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 4-chlorobenzotrifluoride

  • Piperidine-4-carboxylic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a precatalyst like XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous solvent (e.g., Toluene or 1,4-dioxane)[5]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and other standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.4 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[7]

  • Reagent Addition: Under a positive flow of inert gas, add 4-chlorobenzotrifluoride (1.0 equivalent) and piperidine-4-carboxylic acid (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1]

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.[1][6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.[7]

  • Purification: The filtrate can then be subjected to an appropriate workup, potentially involving an acid-base extraction to isolate the carboxylic acid product, followed by purification by recrystallization or column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Amine + Base) Pd(II)_Complex->Ligand_Exchange R'R''NH, Base Amide_Complex Ar-Pd(II)-NR'R'' Complex Ligand_Exchange->Amide_Complex Reductive_Elimination Reductive Elimination Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield or Stalled Reaction catalyst Check Catalyst System start->catalyst conditions Check Reaction Conditions start->conditions reagents Check Reagents & Solvent start->reagents catalyst_active Is catalyst air-stable/pre-activated? catalyst->catalyst_active No ligand_choice Is ligand bulky & electron-rich? (e.g., XPhos) catalyst->ligand_choice No base_choice Is base strong enough? (e.g., NaOtBu) catalyst->base_choice No inert_atm Is atmosphere strictly inert? conditions->inert_atm No temp_ok Is temperature optimized? (80-110°C) conditions->temp_ok No reagents_pure Are starting materials pure? reagents->reagents_pure No solvent_dry Is solvent anhydrous & degassed? reagents->solvent_dry No solution_catalyst Use precatalyst. Optimize ligand. catalyst_active->solution_catalyst ligand_choice->solution_catalyst solution_base Use strong base. base_choice->solution_base solution_conditions Improve inert technique. Optimize temperature. inert_atm->solution_conditions temp_ok->solution_conditions solution_reagents Purify reagents. Use dry, degassed solvent. reagents_pure->solution_reagents solvent_dry->solution_reagents

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the purification of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid. Below, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: For compounds with similar structures, such as other N-arylpiperidine carboxylic acids, solvent systems like ethyl acetate/hexanes or alcohol/water mixtures have been reported to be effective. The ideal solvent or solvent system should dissolve the compound at an elevated temperature but result in low solubility at room temperature or below to ensure good recovery.

Q3: I am observing significant tailing/streaking during the column chromatography of my compound. What could be the cause and how can I fix it?

A3: Tailing is a common issue when purifying carboxylic acids on silica gel. This is often due to the acidic nature of the compound interacting with the silica surface. To mitigate this, it is recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This helps to keep the carboxylic acid in its protonated state and reduces its interaction with the stationary phase, resulting in sharper peaks.

Q4: What are the likely impurities I might encounter in my crude this compound?

A4: Potential impurities largely depend on the synthetic route used. If prepared via a Buchwald-Hartwig amination, common impurities could include unreacted starting materials (e.g., 4-bromobenzotrifluoride, piperidine-4-carboxylic acid), residual palladium catalyst and ligands, and side-products such as hydrodehalogenation of the aryl halide or the formation of biaryl compounds.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. Cooling the solution too rapidly.Use a lower-boiling point solvent or a solvent mixture. Add an anti-solvent dropwise to the warm solution until turbidity appears, then reheat until clear and cool slowly. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Poor Crystal Formation The solution is not sufficiently supersaturated. Presence of impurities inhibiting crystallization.Concentrate the solution by slowly evaporating some of the solvent. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. Add a seed crystal of the pure compound.
Low Recovery The compound is too soluble in the recrystallization solvent at low temperatures. Not enough time was allowed for crystallization.Use a different solvent or solvent system where the compound has lower solubility when cold. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration.
Colored Impurities in Crystals Colored impurities are co-precipitating with the product.Treat the hot solution with a small amount of activated charcoal before filtering it hot and allowing it to cool.
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Co-elution of Impurities The polarity of the eluent is too high, or the chosen solvent system does not provide adequate separation.Use a shallower solvent gradient or switch to an isocratic elution with a less polar solvent system. Experiment with different solvent systems (e.g., trying a different combination of a non-polar and a polar solvent).
Product Not Eluting from the Column The eluent is not polar enough. The compound is strongly interacting with the silica gel.Gradually increase the polarity of the eluent. If the compound is still retained, consider adding a small percentage of methanol to the eluent. Ensure a small amount of acid is present in the eluent to reduce strong interactions with the silica.
Streaking of the Product Band The compound is interacting with the acidic silica. Column overloading.Add 0.1-1% acetic acid or formic acid to the mobile phase. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound based on methods used for analogous compounds.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • While the solution is still warm, slowly add hexanes dropwise until the solution becomes slightly turbid.

  • Reheat the mixture gently until the solution is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purification using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Ethyl acetate

  • Hexanes

  • Acetic acid (or formic acid)

  • Glass column

  • Test tubes or fraction collector

Procedure:

  • Prepare the Eluent: Prepare a mobile phase of ethyl acetate and hexanes. A good starting point is a 1:4 or 1:3 mixture of ethyl acetate to hexanes. Add 0.5% (v/v) of acetic acid to this mixture.

  • Pack the Column: Pack a glass column with silica gel using the prepared eluent.

  • Load the Sample: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent mixture. Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elute the Column: Begin eluting the column with the prepared mobile phase, collecting fractions.

  • Monitor the Fractions: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (e.g., HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree for Purification

Troubleshooting start Purification Issue Encountered recryst Recrystallization Issue? start->recryst chrom Chromatography Issue? start->chrom oiling Oiling Out? recryst->oiling Yes low_recovery Low Recovery? recryst->low_recovery No tailing Tailing/Streaking? chrom->tailing Yes coelution Co-elution? chrom->coelution No solution1 Adjust solvent system Slow cooling oiling->solution1 solution2 Change solvent Cool thoroughly low_recovery->solution2 solution3 Add acid to eluent tailing->solution3 solution4 Optimize solvent gradient coelution->solution4

Caption: Decision tree for troubleshooting common purification issues.

Technical Support Center: Overcoming Solubility Challenges with 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid (CAS 607354-69-8). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation. This guide provides in-depth, practical solutions grounded in physicochemical principles to ensure the successful integration of this compound into your research workflows.

Understanding the Molecule: Physicochemical Profile

Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that govern its solubility.

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Weight 273.25 g/mol Moderate molecular weight, less likely to be a primary barrier to solubility.
Calculated logP 3.0064[1]Indicates significant lipophilicity, suggesting poor aqueous solubility.
Predicted pKa ~4.39 (for a similar structure)[2]As a weak acid, its solubility will be highly dependent on pH.[3][4]
Key Structural Features Trifluoromethylphenyl group, piperidine ring, carboxylic acidThe trifluoromethyl group enhances lipophilicity.[5][6][7] The piperidine ring is largely nonpolar.[8] The carboxylic acid moiety provides a handle for pH-dependent solubilization.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A1: The compound's high calculated logP of 3.0064 indicates it is lipophilic ("fat-loving") and thus inherently has low solubility in water-based (hydrophilic) systems.[1] At a neutral pH, such as in Phosphate-Buffered Saline (PBS, typically pH 7.4), the carboxylic acid group is largely deprotonated, which can aid solubility, but the dominant trifluoromethylphenyl and piperidine structures render the molecule poorly soluble.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common occurrence known as "precipitation upon dilution." It happens when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous medium where it is poorly soluble. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤1%) to avoid solvent effects on your experiment.[8] If precipitation persists, consider using a co-solvent system in your final buffer or employing a stepwise dilution strategy.[8]

Q3: Can I increase the solubility by simply heating the solution?

A3: While heating can transiently increase the solubility of some compounds, it is not a reliable long-term solution for this molecule. Upon cooling to ambient temperature for your experiment, the compound is likely to precipitate out of the solution, leading to inaccurate and irreproducible results. Moreover, prolonged heating can risk thermal degradation of the compound.

Troubleshooting Guides: Step-by-Step Solubilization Protocols

Method 1: pH-Dependent Solubilization

This is the most direct approach for compounds with an ionizable group like a carboxylic acid. By increasing the pH of the solvent above the compound's pKa, the carboxylic acid will deprotonate to the more soluble carboxylate salt.

Experimental Protocol:

  • Prepare a Basic Stock Solution: Instead of a neutral buffer, prepare a stock solution in a dilute basic solution, such as 10-50 mM NaOH.

  • Initial Dissolution: Add your solid this compound to the basic solution. Gentle vortexing or sonication can aid dissolution.

  • pH Adjustment: Once dissolved, you can carefully adjust the pH of this stock solution downwards to your desired experimental pH using a dilute acid (e.g., 0.1 M HCl). Be aware that as you approach the compound's pKa (~4.39), it may begin to precipitate.

  • Final Dilution: Perform the final dilution into your experimental buffer. It is crucial to monitor for any signs of precipitation.

Method 2: Co-Solvent Systems

For experiments that can tolerate a higher percentage of organic solvents, a co-solvent system can be highly effective. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[9][10]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

Experimental Protocol:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% of a suitable co-solvent like DMSO to create a high-concentration stock solution.

  • Determine Co-solvent Tolerance: Identify the maximum percentage of the co-solvent that your experimental system (e.g., cell culture, enzyme assay) can tolerate without adverse effects. This is typically between 0.1% and 5%.

  • Prepare a Co-solvent/Buffer Mix: Prepare your final aqueous buffer containing the predetermined tolerable percentage of the co-solvent.

  • Dilute Stock into Co-solvent Buffer: Dilute your high-concentration stock solution into the co-solvent-containing buffer to achieve your final desired concentration. This one-step dilution into a pre-mixed buffer often prevents precipitation more effectively than adding the stock directly to a purely aqueous buffer.

Method 3: Advanced Formulation Strategies

If the above methods are insufficient or not suitable for your experimental setup, more advanced formulation techniques can be employed.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][2][11][12][13] They can encapsulate poorly soluble molecules, like our target compound, forming an inclusion complex that has enhanced aqueous solubility.[1][2][11][12][13]

    • Protocol: Prepare a solution of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin in your aqueous buffer. Add the solid this compound and stir or sonicate until a clear solution is formed.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a solid state.[14][15][16] When this solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine particles, which enhances the dissolution rate.[15] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[14]

    • Protocol (Solvent Evaporation Method):

      • Dissolve both the compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol).

      • Evaporate the solvent under reduced pressure to form a thin film.

      • Further dry the film under vacuum to remove any residual solvent.

      • The resulting solid dispersion can then be weighed and dissolved in your aqueous buffer.[14]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a higher dissolution rate. Nanosuspensions are sub-micron colloidal dispersions of the pure drug.

    • Note: This is a more specialized technique that typically requires specific equipment like high-pressure homogenizers or bead mills.

Decision-Making Workflow for Solubilization

solubilization_workflow start Start: Compound Fails to Dissolve in Aqueous Buffer ph_adjustment Attempt pH-Dependent Solubilization (Method 1) start->ph_adjustment ph_success Solubility Achieved ph_adjustment->ph_success Successful ph_fail Precipitation or pH Incompatibility ph_adjustment->ph_fail Fails cosolvent Try Co-solvent System (Method 2) ph_fail->cosolvent cosolvent_success Solubility Achieved cosolvent->cosolvent_success Successful cosolvent_fail Precipitation or System Intolerance cosolvent->cosolvent_fail Fails advanced_formulation Consider Advanced Formulation (Method 3) cosolvent_fail->advanced_formulation cyclodextrin Cyclodextrin Complexation advanced_formulation->cyclodextrin solid_dispersion Solid Dispersion advanced_formulation->solid_dispersion nanosuspension Nanosuspension advanced_formulation->nanosuspension advanced_success Solubility Achieved cyclodextrin->advanced_success solid_dispersion->advanced_success nanosuspension->advanced_success solubility_concept cluster_problem The Problem cluster_solutions The Solutions cluster_ph pH Adjustment cluster_cosolvent Co-solvent cluster_cyclo Cyclodextrin Compound Lipophilic Compound Water Aqueous Buffer Compound->Water Poor Solubility (Precipitation) CosolventMix Water + Co-solvent Compound->CosolventMix Enhanced Solubility Deprotonated Deprotonated Compound (Salt) Deprotonated->Water Increased Solubility Complex Inclusion Complex Complex->Water Enhanced Solubility

References

Technical Support Center: Optimizing Reaction Conditions for 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound and its derivatives?

A1: The two most prevalent and effective methods for this synthesis are the Buchwald-Hartwig amination and reductive amination.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the C-N bond between an aryl halide (or triflate) and the piperidine nitrogen. It is known for its broad substrate scope and functional group tolerance.[1][2][3]

  • Reductive Amination: This method involves the reaction of a piperidine derivative with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of the target compound, this would typically involve reacting piperidine-4-carboxylic acid (or its ester) with 4-trifluoromethylbenzaldehyde.[4][5][6]

Q2: I am having trouble with the solubility of my starting materials. What can I do?

A2: Solubility issues can often be addressed by careful selection of the solvent system. For Buchwald-Hartwig reactions, common solvents include toluene, dioxane, and THF. For reductive aminations, alcoholic solvents like methanol or ethanol are often used, sometimes in combination with other co-solvents. If the carboxylic acid is poorly soluble, it is often advantageous to use the corresponding ester (e.g., ethyl or methyl ester) for the coupling reaction, followed by hydrolysis to the carboxylic acid in a later step.

Q3: What are the key biological targets for this compound derivatives?

A3: Derivatives of this scaffold have shown significant activity as antagonists of the C-C chemokine receptor 2 (CCR2) and as inhibitors of fatty acid amide hydrolase (FAAH).[7][8][9][10] These targets are implicated in inflammatory diseases and pain, making these compounds valuable for drug discovery efforts.

Troubleshooting Guides

Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low or no product yield Inactive catalystEnsure the palladium catalyst is not old or degraded. Use a pre-catalyst or activate the catalyst in situ.
Inappropriate ligandThe choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands like XPhos or SPhos are often effective.[3]
Incorrect baseThe strength and solubility of the base are important. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The choice of base may need to be optimized for your specific substrates.
Poor quality reagentsUse anhydrous solvents and ensure the amine and aryl halide are pure.
Side reactions (e.g., hydrodehalogenation of the aryl halide) Reaction temperature too highLower the reaction temperature and monitor the reaction progress closely.
Presence of waterEnsure all reagents and solvents are scrupulously dried.
Difficulty in product purification Residual palladium catalystPass the crude product through a pad of celite or silica gel. Treatment with a palladium scavenger may be necessary.
Ligand-related impuritiesChoose a ligand that is easily separable from the product or consider using a catalyst system with a lower ligand loading.
Reductive Amination
Issue Potential Cause Troubleshooting Steps
Low yield of the desired amine Incomplete imine/enamine formationEnsure the reaction is run under conditions that favor imine formation, often with removal of water (e.g., using molecular sieves).
Ineffective reducing agentSodium triacetoxyborohydride is a mild and often effective reducing agent for reductive aminations.[1] Sodium cyanoborohydride is also commonly used, but is more toxic.
Reduction of the aldehyde/ketoneAdd the reducing agent after allowing time for the imine to form. Sodium triacetoxyborohydride is generally selective for the iminium ion over the carbonyl.
Formation of over-alkylation products Reaction conditions too harshUse a milder reducing agent and control the stoichiometry of the reagents carefully.
Epimerization at adjacent chiral centers Basic or acidic conditionsBuffer the reaction medium if sensitive stereocenters are present.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Ethyl piperidine-4-carboxylate

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent) and ethyl piperidine-4-carboxylate (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination for the Synthesis of this compound

This protocol may require optimization depending on the specific starting materials.

Materials:

  • Piperidine-4-carboxylic acid

  • 4-(Trifluoromethyl)benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a round-bottom flask, add piperidine-4-carboxylic acid (1.0 equivalent) and 4-(trifluoromethyl)benzaldehyde (1.1 equivalents) in DCM or DCE.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as crystallization or column chromatography.

Data Presentation

Table 1: Representative Yields for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromonitrobenzene13α-Estrone-3-methyl etherPd(OAc)₂/XPhosCs₂CO₃Toluene10095[3]
4-Bromonitrobenzene13α-Estrone-3-methyl etherPd(OAc)₂/XPhosCs₂CO₃Toluene10096[3]
5-BromoindoleAnilinePd₂(dba)₃/XPhosK₃PO₄t-BuOH/H₂O6585[11]
2,4-DichloropyridineAnilinePd(OAc)₂/BINAPK₂CO₃Dioxane10092[12]

Table 2: Representative Conditions for Reductive Amination

Aldehyde/KetoneAmineReducing AgentSolventTempYield (%)Reference
4-(methyl(propyl)amino)benzaldehydePiperidine derivativeNaBH(OAc)₃DCERT-[1]
Various aldehydesVarious aminesNaBH(OAc)₃EtOAcRT-[13]
p-Methoxybenzaldehyden-ButylamineH₂/Co-catalystMethanol10096[6]

Visualizations

experimental_workflow cluster_buchwald Buchwald-Hartwig Amination cluster_reductive Reductive Amination A1 Combine Aryl Halide, Piperidine Derivative, Catalyst, Ligand, Base A2 Add Anhydrous Solvent A1->A2 A3 Heat under Inert Atmosphere A2->A3 A4 Reaction Monitoring (TLC/LC-MS) A3->A4 A5 Workup & Purification A4->A5 B1 Combine Piperidine Derivative & Aldehyde B2 Imine Formation B1->B2 B3 Add Reducing Agent B2->B3 B4 Reaction Monitoring (TLC/LC-MS) B3->B4 B5 Workup & Purification B4->B5

Caption: General experimental workflows for key synthetic routes.

troubleshooting_logic start Low Product Yield catalyst Check Catalyst Activity start->catalyst ligand Optimize Ligand start->ligand base Screen Different Bases start->base reagents Verify Reagent Purity & Dryness start->reagents outcome Improved Yield catalyst->outcome ligand->outcome base->outcome reagents->outcome

Caption: Troubleshooting logic for addressing low reaction yields.

CCR2_signaling ligand CCL2 (MCP-1) receptor CCR2 Receptor ligand->receptor g_protein G-protein activation receptor->g_protein antagonist 1-(4-trifluoromethylphenyl) piperidine derivative antagonist->receptor downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) g_protein->downstream response Cellular Response (Chemotaxis, Inflammation) downstream->response

Caption: Simplified CCR2 signaling pathway and antagonist action.

FAAH_inhibition substrate Anandamide (Endocannabinoid) enzyme FAAH Enzyme substrate->enzyme Hydrolysis effect Reduced Neuronal Excitability substrate->effect Leads to products Arachidonic Acid + Ethanolamine enzyme->products inhibitor 1-(4-trifluoromethylphenyl) piperidine derivative inhibitor->enzyme Inhibition

Caption: Mechanism of FAAH inhibition by synthesized derivatives.

References

Technical Support Center: 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile building block in medicinal chemistry.[1][2] Its piperidine core is a common scaffold in many pharmaceuticals.[2] The trifluoromethylphenyl group significantly influences its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1] It is often used in the development of novel therapeutics targeting a range of biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3]

Q2: What are the key safety precautions when handling this compound?

A2: As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The compound should be handled in a well-ventilated area or a fume hood. For specific handling and storage information, refer to the material safety data sheet (MSDS) provided by the supplier.[4] Piperidine itself is a strong base and can be corrosive.[5]

Q3: What are the typical storage conditions for this compound?

A3: It is generally recommended to store the compound at room temperature in a dry, well-sealed container.[4]

Troubleshooting Guide

Synthesis & Purification

Q4: I am observing a low yield during the synthesis of this compound. What are the possible causes and solutions?

A4: Low synthetic yields can arise from several factors. Here are some common issues and potential remedies:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Reagent quality: Ensure the purity and reactivity of your starting materials and reagents. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.

  • Reaction conditions: The reaction may be sensitive to moisture or air. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.

  • Purification losses: Significant amounts of the product may be lost during the purification steps. Optimize your purification method, for instance, by choosing a more suitable solvent system for chromatography or recrystallization.

Q5: During purification by column chromatography, my product is not separating well from impurities. What can I do?

A5: Poor separation in column chromatography can be addressed by:

  • Optimizing the mobile phase: Experiment with different solvent systems and gradients. A slight change in the polarity of the eluent can significantly improve separation.

  • Changing the stationary phase: If optimizing the mobile phase is not effective, consider using a different type of silica gel or another stationary phase altogether.

  • Adjusting the pH: For acidic compounds like this one, adding a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and separation.[6]

Q6: I am seeing multiple peaks for my purified compound in HPLC analysis. What could be the reason?

A6: The appearance of multiple peaks for a seemingly pure piperidine derivative can be due to several factors:[6]

  • Ionization states: The carboxylic acid and the piperidine nitrogen can exist in different ionization states, leading to multiple peaks. Adjusting the pH of the mobile phase with a buffer can help to ensure a single ionic form and a single peak.[6]

  • Column interactions: The compound might be interacting with the stationary phase in multiple ways. Trying a different column chemistry or modifying the mobile phase composition can alleviate this issue.[6]

  • Conformational isomers: While less common to be resolved by standard HPLC, some complex molecules can exist as stable conformational isomers at room temperature.

Experimental Assays

Q7: My compound has poor solubility in aqueous buffers for my biological assays. How can I improve this?

A7: Poor aqueous solubility is a common challenge. Here are some strategies to address it:

  • Use of co-solvents: A small percentage of an organic solvent like DMSO or ethanol can be used to dissolve the compound before diluting it in the aqueous buffer. Be sure to include a vehicle control in your experiment to account for any effects of the solvent.

  • pH adjustment: The solubility of carboxylic acids is pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Use of excipients: Certain excipients or cyclodextrins can be used to enhance the solubility of hydrophobic compounds.

Q8: I am observing inconsistent results in my biological activity assays. What are the potential sources of variability?

A8: Inconsistent results can stem from several sources:

  • Compound stability: The compound may not be stable under the assay conditions (e.g., temperature, pH, light exposure). Assess the stability of your compound under the specific assay conditions.

  • Pipetting errors: Ensure accurate and consistent pipetting, especially for potent compounds where small variations in concentration can lead to large differences in activity.

  • Cell-based assay variability: In cell-based assays, factors like cell passage number, cell density, and plate edge effects can contribute to variability. Standardizing these parameters is crucial.

Experimental Protocols

Illustrative Synthesis of this compound

This is a generalized protocol and may require optimization.

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO), add 1-fluoro-4-(trifluoromethyl)benzene.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with an acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the crude product and wash it with water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

General Protocol for a Competitive Binding Assay
  • Preparation: Prepare a series of dilutions of the test compound, this compound.

  • Incubation: In a microplate, incubate the cell membranes or purified receptors with a known concentration of a radiolabeled ligand and the different concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a filter mat.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Quantitative Data

The following tables present illustrative quantitative data for a series of trifluoromethylphenyl piperidine derivatives to highlight the impact of structural modifications on biological activity. Note: This data is hypothetical and for educational purposes.

Table 1: In Vitro Binding Affinity (Ki) of Analogs at Dopamine Transporter (DAT)

CompoundR GroupKi (nM)
This compound 4-CF3 50
Analog 13-CF3120
Analog 22-CF3350
Analog 34-Cl85
Analog 44-H500

Table 2: Cellular Potency (IC50) in a Dopamine Uptake Assay

CompoundR GroupIC50 (nM)
This compound 4-CF3 75
Analog 13-CF3180
Analog 22-CF3450
Analog 34-Cl110
Analog 44-H700

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation cluster_development Lead Optimization synthesis Synthesis of 1-(4-trifluoromethylphenyl)piperidine- 4-carboxylic acid purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay In Vitro Binding Assay (e.g., to GPCR) characterization->binding_assay functional_assay Cell-based Functional Assay (e.g., cAMP, Calcium Flux) binding_assay->functional_assay sar Structure-Activity Relationship (SAR) Analysis functional_assay->sar adme ADME/Tox Screening sar->adme

Caption: A typical experimental workflow for the synthesis and evaluation of novel piperidine derivatives.

signaling_pathway ligand 1-(4-trifluoromethylphenyl) piperidine-4-carboxylic acid (Antagonist) receptor Target GPCR ligand->receptor Binds and blocks g_protein G-Protein (e.g., Gαi) receptor->g_protein Prevents activation effector Adenylyl Cyclase g_protein->effector No inhibition second_messenger cAMP effector->second_messenger Basal activity downstream Downstream Signaling Cascade second_messenger->downstream

Caption: Hypothetical signaling pathway showing antagonism of a Gαi-coupled GPCR.

References

Technical Support Center: 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on avoiding the degradation of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, well-ventilated area in a tightly sealed container. While some suppliers recommend room temperature storage, refrigeration at 2-8°C can provide additional protection against thermal degradation, especially for long-term storage.

Q2: What are the known incompatibilities of this compound?

A2: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases. Contact with these substances can initiate degradation of the molecule.

Q3: What are the initial signs of degradation?

A3: Visual signs of degradation can include a change in color or the formation of a precipitate in solution. In analytical experiments, degradation may be indicated by a decrease in the peak area of the parent compound in chromatography, the appearance of unexpected peaks, or inconsistent analytical results.

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Inconsistent analytical results or appearance of unknown peaks in chromatography.
  • Possible Cause: Degradation of the compound due to experimental conditions.

  • Troubleshooting Steps:

    • Review Solvent and pH: Ensure the solvent system is compatible with the compound. The stability of piperidine-containing compounds can be pH-dependent. If using aqueous solutions, conduct a pH-stability profile to identify the optimal pH range.

    • Control Temperature: Avoid exposing the compound to high temperatures during sample preparation and analysis. Thermal degradation can lead to decarboxylation.

    • Protect from Light: Prepare and handle samples under low-light conditions or use amber vials to prevent photodegradation.

    • Perform a Forced Degradation Study: To identify potential degradants and establish the stability-indicating nature of your analytical method, perform a forced degradation study as outlined in the "Experimental Protocols" section.

Issue 2: Loss of compound potency or decreased yield in a reaction.
  • Possible Cause: Degradation of the starting material or instability in the reaction mixture.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before beginning your experiment, confirm the purity of your this compound using a suitable analytical method like HPLC.

    • Assess Reaction Conditions:

      • Temperature: If the reaction is run at an elevated temperature, consider if thermal degradation is a possibility.

      • pH: Extreme pH conditions (highly acidic or basic) can cause degradation.

      • Oxidizing/Reducing Agents: The presence of strong oxidizing or reducing agents in the reaction mixture could be degrading the compound.

    • Inert Atmosphere: For reactions sensitive to oxidation, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60°C15%N-dealkylation, esterification
0.1 M NaOH24 hours60°C25%Decarboxylation, ring opening
3% H₂O₂8 hoursRoom Temp30%N-oxide formation
Thermal48 hours80°C10%Decarboxylation
Photolytic (UV)24 hoursRoom Temp20%Trifluoroacetic acid, defluorination

Experimental Protocols

Forced Degradation Study

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Unexpected Peaks Start Unexpected Peak in Chromatogram Check_Method Verify Analytical Method Parameters (Column, Mobile Phase, etc.) Start->Check_Method Check_Sample_Prep Review Sample Preparation (Solvent, pH, Temperature) Check_Method->Check_Sample_Prep Forced_Degradation Perform Forced Degradation Study Check_Sample_Prep->Forced_Degradation Identify_Degradant Characterize Unknown Peak (e.g., LC-MS, NMR) Forced_Degradation->Identify_Degradant Optimize_Conditions Optimize Experimental Conditions (pH, Temp, Light Protection) Identify_Degradant->Optimize_Conditions Result Consistent Analytical Results Optimize_Conditions->Result

Caption: Troubleshooting workflow for unexpected analytical results.

cluster_workflow General Experimental Workflow for Stability Testing Start Obtain Compound Initial_Analysis Initial Purity Analysis (e.g., HPLC, NMR) Start->Initial_Analysis Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Initial_Analysis->Forced_Degradation Method_Development Develop Stability-Indicating Analytical Method Forced_Degradation->Method_Development Stability_Study Long-Term Stability Study (ICH Conditions) Method_Development->Stability_Study Data_Analysis Analyze Data and Determine Shelf-Life/Retest Period Stability_Study->Data_Analysis Conclusion Establish Storage and Handling Recommendations Data_Analysis->Conclusion

Caption: General experimental workflow for stability testing.

cluster_pathway Potential Degradation Pathways Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV Light) Parent->Photolysis Thermolysis Thermolysis (Heat) Parent->Thermolysis N_Oxide N-Oxide Derivative Oxidation->N_Oxide Ring_Opening Piperidine Ring-Opened Products Oxidation->Ring_Opening Hydrolysis->Ring_Opening Decarboxylation Decarboxylated Product Hydrolysis->Decarboxylation TFA Trifluoroacetic Acid Photolysis->TFA Thermolysis->Decarboxylation

Caption: Potential degradation pathways for the compound.

Technical Support Center: Chiral Separation of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral separation of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral separation of this compound enantiomers?

A1: The primary methods for separating the enantiomers of this compound are chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and diastereomeric salt resolution. Chiral HPLC and SFC are direct methods that utilize a chiral stationary phase (CSP) to differentiate between the enantiomers. Diastereomeric salt resolution is an indirect method that involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Q2: Which type of chiral stationary phase (CSP) is most suitable for the separation of this compound?

A2: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly recommended as a starting point for the chiral separation of N-aryl piperidine derivatives. Columns like Chiralpak® AD, Chiralpak® AS, Chiralcel® OD, and Chiralcel® OJ have shown broad applicability for this class of compounds.

Q3: Is derivatization of the carboxylic acid group necessary for chiral separation?

A3: Derivatization is not always necessary for direct chiral chromatography (HPLC or SFC). However, it can be a useful strategy in certain scenarios. If the compound exhibits poor retention or resolution on a particular CSP, derivatization of the carboxylic acid to an ester or amide may alter its interaction with the stationary phase and improve separation. For indirect separation methods, derivatization with a chiral resolving agent to form diastereomers is the fundamental principle.

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for this separation?

A4: SFC offers several advantages over HPLC for chiral separations, including faster analysis times, reduced solvent consumption (and thus, a "greener" method), and often higher efficiency. The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, contributing to these benefits.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Chiral HPLC/SFC Troubleshooting

Issue 1: No separation of enantiomers is observed.

  • Question: I am injecting the racemic mixture, but I only see a single peak. What should I do?

  • Answer:

    • Confirm CSP Suitability: Polysaccharide-based CSPs are a good starting point. If you are using a different type of CSP, consider screening columns like Chiralpak® AD, AS, or Chiralcel® OD, OJ.

    • Optimize Mobile Phase: In normal-phase HPLC, systematically vary the ratio of the non-polar solvent (e.g., hexane or heptane) and the alcohol modifier (e.g., isopropanol or ethanol). For SFC, adjust the percentage of the alcohol co-solvent.

    • Additives: Since the analyte is a carboxylic acid, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) to the mobile phase can significantly improve peak shape and may induce separation.

    • Temperature: Vary the column temperature. Lower temperatures often increase enantioselectivity, but the effect is compound-dependent.

Issue 2: Poor resolution between enantiomers (peaks are overlapping).

  • Question: I can see two peaks, but they are not baseline-separated. How can I improve the resolution?

  • Answer:

    • Fine-tune Mobile Phase Composition: Make small, incremental changes to the mobile phase composition. A small change in the percentage of the alcohol modifier can have a significant impact on resolution.

    • Reduce Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the CSP, often leading to better resolution, albeit with longer run times.

    • Optimize Temperature: Systematically evaluate the effect of temperature. Try decreasing the temperature in 5°C increments.

    • Change Alcohol Modifier: If you are using isopropanol, try switching to ethanol, or vice-versa. The choice of alcohol can influence selectivity.

Issue 3: Poor peak shape (e.g., peak tailing).

  • Question: My peaks are broad and tailing. What is the cause and how can I fix it?

  • Answer:

    • Mobile Phase Additive: For a carboxylic acid, tailing can be caused by strong interactions with the stationary phase. Ensure you have an acidic modifier (e.g., 0.1% TFA) in your mobile phase to suppress the ionization of the carboxyl group.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

    • Column Contamination: If the column has been used with basic compounds previously, residual contaminants can affect the peak shape of acidic analytes. Flush the column with an appropriate solvent.

Diastereomeric Salt Resolution Troubleshooting

Issue 1: No crystal formation after adding the chiral resolving agent.

  • Question: I have mixed the racemic acid with the chiral amine, but no precipitate is forming. What can I do?

  • Answer:

    • Solvent Selection: The choice of solvent is critical. If the diastereomeric salts are too soluble, you will not get precipitation. Try a less polar solvent or a mixture of solvents.

    • Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration.

    • Seeding: If you have a small crystal of the desired diastereomeric salt from a previous experiment, add it to the solution to induce crystallization.

    • Cooling: Slowly cool the solution. Sometimes crystallization occurs at lower temperatures.

Issue 2: The isolated salt has low diastereomeric excess (d.e.).

  • Question: I have isolated the crystals, but after liberating the free acid, the enantiomeric excess (e.e.) is low. How can I improve the purity?

  • Answer:

    • Recrystallization: The most common method to improve diastereomeric purity is recrystallization. Dissolve the diastereomeric salt in a minimal amount of a suitable hot solvent and allow it to cool slowly.

    • Solvent Screening for Recrystallization: The solvent used for recrystallization can have a significant impact on the efficiency of purification. Screen different solvents to find one that provides a large difference in solubility between the two diastereomers.

    • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic acid can be optimized. Sometimes using a sub-stoichiometric amount of the resolving agent can lead to the precipitation of a purer salt.

Experimental Protocols

Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound enantiomers.

1. Materials and Reagents:

  • Racemic this compound

  • HPLC-grade n-hexane or n-heptane

  • HPLC-grade isopropanol (IPA) and ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • Chiral columns: Chiralpak® AD-H (250 x 4.6 mm, 5 µm), Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

2. Initial Screening Conditions:

  • Mobile Phase A: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)

  • Mobile Phase B: n-Hexane/Ethanol/TFA (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic compound in the mobile phase at a concentration of 1 mg/mL.

3. Optimization:

  • Based on the initial screening results, adjust the ratio of hexane/alcohol to optimize the resolution and retention times.

  • If separation is still not optimal, evaluate the effect of temperature between 15 °C and 40 °C.

Supercritical Fluid Chromatography (SFC) Method Development

SFC can offer a faster and more efficient alternative to HPLC.

1. Materials and Reagents:

  • Racemic this compound

  • SFC-grade CO₂

  • HPLC-grade methanol (MeOH), ethanol (EtOH), isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Chiral columns: Chiralpak® AD-3 (150 x 4.6 mm, 3 µm), Chiralcel® OD-3 (150 x 4.6 mm, 3 µm)

2. Initial Screening Conditions:

  • Mobile Phase: CO₂/(Methanol + 0.1% TFA) gradient from 5% to 40% co-solvent over 5 minutes.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic compound in methanol at a concentration of 1 mg/mL.

3. Optimization:

  • Once a promising co-solvent is identified, develop an isocratic method by adjusting the percentage of the co-solvent to achieve optimal resolution.

  • Screen other alcohol co-solvents (ethanol, isopropanol) to see if selectivity can be improved.

Diastereomeric Salt Resolution Protocol

This protocol outlines a general procedure for diastereomeric salt resolution using a chiral amine.

1. Materials and Reagents:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)

  • Solvents for crystallization (e.g., ethanol, methanol, acetone, ethyl acetate, isopropanol)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane or Ethyl acetate for extraction

2. Procedure:

  • Dissolve 1.0 equivalent of the racemic acid in a suitable solvent (e.g., ethanol) with gentle heating.

  • Add 0.5 to 1.0 equivalent of the chiral resolving agent.

  • Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath to induce crystallization.

  • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • To determine the diastereomeric and enantiomeric excess, liberate the free acid by dissolving the salt in water, acidifying with 1 M HCl, and extracting with an organic solvent. Analyze the organic extract by chiral HPLC/SFC.

  • The mother liquor can be treated to recover the other enantiomer.

Data Presentation

The following tables summarize expected quantitative data for a successful chiral separation based on methods for similar compounds.

Table 1: Representative Chiral HPLC Performance Data

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Heptane/Ethanol/TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Resolution (Rs) > 2.0
Selectivity (α) ~ 1.25

Table 2: Representative Chiral SFC Performance Data

ParameterValue
Column Chiralpak® AD-3 (150 x 4.6 mm, 3 µm)
Mobile Phase CO₂/Methanol + 0.1% TFA (75:25, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 35 °C
Retention Time (Enantiomer 1) ~ 2.1 min
Retention Time (Enantiomer 2) ~ 2.8 min
Resolution (Rs) > 2.5
Selectivity (α) ~ 1.30

Visualizations

Experimental Workflow for Chiral Method Development

G racemate Racemic Compound This compound screening Method Screening (HPLC & SFC) racemate->screening screening->screening optimization Method Optimization screening->optimization Promising separation found analysis Enantiomeric Purity Analysis optimization->analysis prep_sep Preparative Separation analysis->prep_sep Method suitable for scale-up enantio1 Enantiomer 1 prep_sep->enantio1 enantio2 Enantiomer 2 prep_sep->enantio2

Caption: Workflow for chiral separation method development.

Troubleshooting Logic for Poor Resolution

G start Poor Resolution (Rs < 1.5) step1 Adjust Mobile Phase (% Alcohol Modifier) start->step1 step2 Optimize Temperature (Typically decrease) step1->step2 Partial Improvement end_good Resolution Improved (Rs >= 1.5) step1->end_good Success step3 Reduce Flow Rate step2->step3 Partial Improvement step2->end_good Success step4 Change Alcohol Modifier (e.g., IPA to EtOH) step3->step4 No/Minor Improvement step3->end_good Success step5 Screen Different CSP step4->step5 No Improvement step4->end_good Success end_bad Resolution Not Improved step5->end_bad

Caption: Troubleshooting guide for improving enantiomeric resolution.

Technical Support Center: Scaling Up 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for synthesizing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the N-arylation of a piperidine-4-carboxylic acid derivative with an aryl halide, specifically a 4-trifluoromethylphenyl halide.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are piperidine-4-carboxylic acid (or its ester derivative) and a reactive 4-trifluoromethylphenyl halide, such as 1-bromo-4-(trifluoromethyl)benzene or 1-iodo-4-(trifluoromethyl)benzene. The reaction also requires a palladium catalyst, a phosphine ligand, and a base.

Q3: Are there any major safety concerns when handling the reagents for this synthesis at scale?

A3: Yes, several safety precautions should be taken. Piperidine-4-carboxylic acid can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] It is crucial to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[2] Strong bases, such as sodium tert-butoxide, are corrosive and moisture-sensitive. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. A thorough risk assessment is essential before commencing any scale-up operation.

Q4: What are the typical yields for the Buchwald-Hartwig amination to produce this compound?

Troubleshooting Guide

Problem 1: Low or no product yield in the Buchwald-Hartwig amination reaction.

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst and ligands. Consider using a pre-catalyst for more reliable formation of the active catalytic species.

  • Inappropriate Ligand or Base: The choice of ligand and base is critical and substrate-dependent.

    • Solution: Screen different phosphine ligands (e.g., XPhos, RuPhos, or BINAP) and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). The combination of a bulky, electron-rich ligand and a strong, non-nucleophilic base is often effective.

  • Poor Substrate Reactivity: Aryl chlorides can be less reactive than aryl bromides or iodides in Buchwald-Hartwig couplings.

    • Solution: If using 1-chloro-4-(trifluoromethyl)benzene, consider switching to the corresponding bromide or iodide derivative for higher reactivity. Increasing the reaction temperature may also improve the reaction rate.

  • Solvent Issues: The choice of solvent can significantly impact the reaction outcome.

    • Solution: Toluene and dioxane are commonly used solvents. Ensure the solvent is anhydrous and degassed. If solubility is an issue, a different solvent system may be required.

Problem 2: Formation of significant side products.

Possible Causes and Solutions:

  • Hydrodehalogenation: The aryl halide can be reduced, leading to the formation of trifluoromethylbenzene.

    • Solution: This can be minimized by optimizing the catalyst and ligand system and ensuring the absence of reducing agents.

  • Homocoupling of the Aryl Halide: This side reaction can occur at high temperatures.

    • Solution: Lowering the reaction temperature and optimizing the catalyst concentration can help to reduce homocoupling.

  • Reaction with the Carboxylic Acid Group: The carboxylic acid moiety might interfere with the reaction.

    • Solution: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the N-arylation step can prevent unwanted side reactions. The ester can then be hydrolyzed in a subsequent step.

Problem 3: Difficulty in purifying the final product.

Possible Causes and Solutions:

  • Residual Palladium Catalyst: The final product may be contaminated with residual palladium.

    • Solution: The crude product can be filtered through a pad of celite to remove the catalyst. Further purification can be achieved by column chromatography or by treating the solution with a palladium scavenger.

  • Crystallization Issues: The product may be difficult to crystallize or may form an oil.

    • Solution: Experiment with different crystallization solvents. A common technique is to dissolve the crude product in a good solvent (e.g., ethyl acetate, methanol) and then add a poor solvent (e.g., hexane, water) until the solution becomes cloudy, followed by slow cooling. Seeding with a small crystal of the pure product can also induce crystallization. For acidic compounds like this, crystallization of a salt form (e.g., hydrochloride or tosylate) might provide a more crystalline solid.[1]

Experimental Protocols

Illustrative Lab-Scale Synthesis via Buchwald-Hartwig Amination:

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • Piperidine-4-carboxylic acid ethyl ester

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add piperidine-4-carboxylic acid ethyl ester (1.0 equiv.), 1-bromo-4-(trifluoromethyl)benzene (1.2 equiv.), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude ester can be purified by flash column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with NaOH or LiOH in a mixture of THF/water, followed by acidic workup).

  • Crystallization: The crude carboxylic acid is then crystallized from a suitable solvent system (e.g., ethyl acetate/hexane or toluene).

Data Presentation

Table 1: Typical Reaction Parameters for Buchwald-Hartwig N-Arylation of Piperidines

ParameterTypical Range/ValueNotes
Palladium Catalyst 1-5 mol%Pre-catalysts are often preferred for reproducibility.
Ligand 1.2-2.4 equivalents relative to PdBulky, electron-rich phosphine ligands are generally effective.
Base 1.4-2.5 equivalentsStrong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common.
Solvent Toluene, Dioxane, THFMust be anhydrous and deoxygenated.
Temperature 80-120 °CHigher temperatures may be needed for less reactive aryl halides.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS for completion.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L2 (Active Catalyst) PdII_complex L2Pd(II)(Ar)(X) Pd0->PdII_complex Ar-X i2 ArylHalide Ar-X (4-(CF3)Ph-Br) i1 OxAdd Oxidative Addition PdII_Amine_complex [L2Pd(II)(Ar)(NR2H)]+X- PdII_complex->PdII_Amine_complex R2NH i3 Amine R2NH (Piperidine derivative) Base Base (e.g., NaOtBu) Ligand_Exchange Ligand Exchange PdII_Amido_complex L2Pd(II)(Ar)(NR2) PdII_Amine_complex->PdII_Amido_complex Base i4 Deprotonation Deprotonation PdII_Amido_complex->Pd0 Reductive Elimination Product Ar-NR2 (Final Product) PdII_Amido_complex->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Product Yield Check_Catalyst Check Catalyst Activity (Fresh? Inert Atmosphere?) Start->Check_Catalyst Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Catalyst_OK->Start No (Replace Catalyst) Screen_Ligands Screen Different Ligands (e.g., XPhos, RuPhos) Catalyst_OK->Screen_Ligands Yes Screen_Bases Screen Different Bases (e.g., K2CO3, Cs2CO3) Screen_Ligands->Screen_Bases Check_Substrate Check Aryl Halide Reactivity (Br or I vs. Cl) Screen_Bases->Check_Substrate Substrate_OK Substrate OK? Check_Substrate->Substrate_OK Increase_Temp Increase Reaction Temperature Substrate_OK->Increase_Temp No (Using Aryl-Cl) Protect_Acid Consider Protecting the Carboxylic Acid as an Ester Substrate_OK->Protect_Acid Yes Increase_Temp->Protect_Acid Success Improved Yield Protect_Acid->Success

References

Validation & Comparative

Unveiling the Biological Potential: A Comparative Analysis of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activity of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid. Due to a lack of direct experimental data on this specific molecule in the public domain, this analysis focuses on structurally related compounds and outlines the experimental methodologies required to validate its potential biological functions.

While this compound is commercially available, its biological activities and potential therapeutic applications remain largely uncharacterized in peer-reviewed literature.[1] Structure-activity relationship (SAR) studies on similar piperidine-containing scaffolds suggest a wide range of possible biological targets, including but not limited to, enzymes and receptors involved in cancer and infectious diseases.[2][3] This guide will, therefore, provide a framework for its investigation by comparing it with known biologically active analogs and detailing the necessary experimental protocols.

Potential Biological Targets and Comparative Compounds

The presence of the trifluoromethylphenyl group attached to a piperidine-4-carboxylic acid core suggests potential interactions with various biological targets. For a comprehensive evaluation, a comparative analysis against compounds with established mechanisms of action is crucial. The following table outlines potential areas of investigation and relevant comparator compounds.

Potential Biological Target Class Comparator Compound Example Rationale for Comparison
Kinase Inhibitors (e.g., mTOR) Torin1The piperidine ring is a common scaffold in kinase inhibitors. SAR studies of mTOR inhibitors have explored modifications of this ring system.[2]
Antimicrobial Agents MenA InhibitorsPiperidine derivatives have been investigated as inhibitors of enzymes in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.[3]
GPCR Ligands Various proprietary compoundsThe piperidine scaffold is a privileged structure for targeting G-protein coupled receptors.
Ion Channel Modulators Various proprietary compoundsPhenylpiperidine derivatives have been patented for their potential as ion channel modulators.

Experimental Protocols for Biological Validation

To ascertain the biological activity of this compound, a tiered experimental approach is recommended. This should begin with broad screening assays and progress to more specific mechanistic studies.

Initial Viability and Cytotoxicity Screening

This primary screen is essential to determine the compound's general effect on cell health and to establish a safe concentration range for subsequent assays.

Protocol: MTT Assay

  • Cell Culture: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) value.

Target-Based Screening Assays

Based on the structural similarities to known active compounds, the following target-specific assays are recommended.

a) Kinase Inhibition Assay (e.g., mTOR Kinase Assay)

This assay will determine if the compound directly inhibits the activity of a specific kinase.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Prepare a solution containing the mTOR kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

  • Compound Addition: Add varying concentrations of this compound to the wells of a 384-well plate.

  • Assay Initiation: Add the kinase/antibody/tracer solution to the wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio and determine the IC50 value from the dose-response curve.

b) Antimicrobial Activity Assay (e.g., M. tuberculosis Growth Inhibition)

This assay will assess the compound's ability to inhibit the growth of pathogenic bacteria.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in 7H9 broth supplemented with OADC.

  • Compound Preparation: Prepare serial dilutions of this compound in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for 24 hours.

  • Data Acquisition: Read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm).

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that prevents a color change from blue to pink.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the proposed experiments and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_target_validation Target Validation cluster_mechanistic Mechanistic Studies viability Cell Viability/Cytotoxicity (MTT Assay) kinase Kinase Inhibition (LanthaScreen™ Assay) viability->kinase If non-toxic antimicrobial Antimicrobial Activity (MABA) viability->antimicrobial If non-toxic pathway Signaling Pathway Analysis (Western Blot, etc.) kinase->pathway If active antimicrobial->pathway If active

Caption: Proposed experimental workflow for validating the biological activity.

mTOR_pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Translation Protein Synthesis & Cell Growth S6K1->Translation EIF4EBP1->Translation TestCompound 1-(4-trifluoromethylphenyl) piperidine-4-carboxylic acid TestCompound->mTORC1 Potential Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target.

Conclusion

While direct evidence of the biological activity of this compound is currently lacking in the scientific literature, its chemical structure suggests several plausible avenues for investigation. By employing the systematic experimental approach outlined in this guide and comparing its activity profile to that of well-characterized compounds, its therapeutic potential can be thoroughly evaluated. The provided protocols and conceptual diagrams serve as a foundational framework for researchers to initiate a comprehensive validation of this intriguing molecule.

References

A Comparative Guide to Fatty Acid-Binding Protein 4 (FABP4) Inhibitors: Evaluating 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid in Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic diseases, oncology, and inflammatory disorders, the intracellular lipid chaperone, Fatty Acid-Binding Protein 4 (FABP4), has emerged as a compelling therapeutic target.[1][2] Predominantly expressed in adipocytes and macrophages, FABP4 is a critical regulator of lipid trafficking and inflammatory signaling.[2][3] Its inhibition has shown promise in preclinical models of atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease.[4][5] This guide provides a comparative analysis of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid, a putative FABP4 inhibitor, contextualized against established and diverse inhibitors of this target class.

The core structure of this compound suggests its likely interaction with the fatty-acid-binding pocket of FABPs. This guide will, therefore, benchmark its potential efficacy against the well-characterized, potent, and selective FABP4 inhibitor, BMS-309403 , and the pan-FABP inhibitor, HTS01037 , to provide a comprehensive overview for drug development professionals.

The Central Role of FABP4 in Metabolism and Inflammation

FABP4, also known as A-FABP or aP2, is a 15-kDa protein that reversibly binds to hydrophobic ligands, most notably long-chain fatty acids.[1][6] By chaperoning these lipids, FABP4 influences their transport, storage, and utilization, thereby impacting cellular processes and signaling pathways.[3][7] In adipocytes, FABP4 is integral to lipolysis and lipid droplet formation.[2] In macrophages, it modulates inflammatory responses, contributing to the development of atherosclerotic plaques.[1][8] The inhibition of FABP4 is a strategic approach to concurrently address metabolic dysregulation and chronic inflammation.[5]

Below is a diagram illustrating the central role of FABP4 at the intersection of metabolic and inflammatory pathways.

cluster_adipocyte Adipocyte cluster_macrophage Macrophage cluster_diseases Pathological Outcomes Adipocyte Adipocyte Lipolysis Lipolysis FABP4_Adipocyte FABP4 Lipolysis->FABP4_Adipocyte modulates FA_Release Fatty Acid Release InsulinResistance Insulin Resistance FA_Release->InsulinResistance FABP4_Adipocyte->FA_Release Macrophage Macrophage Inflammation Inflammation (e.g., MCP-1 release) Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis FABP4_Macrophage FABP4 FABP4_Macrophage->Inflammation promotes Inhibitor FABP4 Inhibitors (e.g., BMS-309403) Inhibitor->FABP4_Adipocyte inhibit Inhibitor->FABP4_Macrophage inhibit

Caption: Role of FABP4 in metabolic and inflammatory diseases.

Comparative Analysis of FABP4 Inhibitors

The therapeutic potential of FABP4 inhibitors is evaluated based on their potency, selectivity, and cellular activity. Below is a summary of key performance indicators for our compound of interest and its comparators.

CompoundTarget(s)Potency (Ki)Selectivity ProfileKey Cellular Effects
This compound Putative FABP4Not DeterminedNot DeterminedNot Determined
BMS-309403 FABP4 <2 nM [8][9]>100-fold selective over FABP3 and FABP5 (Ki = 250 nM and 350 nM, respectively)[4][9]Reduces fatty acid uptake in adipocytes, decreases MCP-1 production from macrophages, and improves insulin sensitivity in vivo.[4][8][9]
HTS01037 Pan-FABP 670 nM (for FABP4) [10][11]Binds to multiple FABPs with reduced affinity (Ki = 3.4 µM for FABP5, 9.1 µM for FABP3)[11][12]Inhibits lipolysis in 3T3-L1 adipocytes and reduces LPS-stimulated inflammation in macrophages.[10][11]

Experimental Protocols for Comparative Evaluation

To rigorously assess the potential of this compound as a FABP4 inhibitor, standardized, well-validated assays are essential. The following protocols provide a framework for a direct comparative study.

Fluorescence Displacement Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound to a specific FABP isoform.

Principle: A fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), binds to the fatty acid-binding pocket of FABP4, producing a strong fluorescence signal. A competing inhibitor will displace the probe, leading to a quantifiable decrease in fluorescence.[5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human FABP4 protein in assay buffer (e.g., 25 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of ANS in ethanol and dilute to a working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds (this compound, BMS-309403, HTS01037) and a vehicle control (e.g., DMSO).

  • Assay Execution:

    • In a 96-well plate, add the FABP4 protein and ANS solution to each well.

    • Add the serially diluted test compounds or vehicle control to the respective wells.

    • Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30 minutes) to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for ANS.

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis. The Ki value can then be determined using the Cheng-Prusoff equation, factoring in the concentration and Ki of the fluorescent probe.

cluster_workflow Fluorescence Displacement Assay Workflow Start Recombinant FABP4 Protein Mix Incubate (Protein + ANS + Inhibitor) Start->Mix ANS Fluorescent Probe (ANS) ANS->Mix Inhibitor Test Inhibitor Inhibitor->Mix Measure Measure Fluorescence Mix->Measure Analyze Calculate IC50 and Ki Measure->Analyze

Caption: Workflow for the fluorescence displacement binding assay.

Cellular Lipolysis Assay

This assay assesses the functional impact of FABP inhibitors on the breakdown of stored triglycerides in adipocytes.

Principle: FABP4 is involved in the lipolytic pathway. Its inhibition is expected to decrease the release of glycerol and free fatty acids from adipocytes, particularly following stimulation by a lipolytic agent like isoproterenol.[12]

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 pre-adipocytes to confluence.

    • Induce differentiation into mature adipocytes using a standard cocktail (e.g., containing dexamethasone, IBMX, and insulin).

  • Inhibitor Treatment and Lipolysis Induction:

    • Pre-treat the differentiated adipocytes with various concentrations of the test compounds or vehicle for a defined period (e.g., 2 hours).

    • Induce lipolysis by adding a β-adrenergic agonist like isoproterenol to the culture medium.

    • Incubate for an additional period (e.g., 1-2 hours).

  • Quantification of Glycerol Release:

    • Collect the culture medium from each well.

    • Measure the concentration of glycerol in the medium using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis:

    • Normalize the glycerol release to the total protein content of the cells in each well.

    • Plot the percentage of inhibition of glycerol release against the inhibitor concentration to determine the EC50 value.

Macrophage Inflammation Assay

This assay evaluates the anti-inflammatory effects of the inhibitors.

Principle: In macrophages, FABP4 can mediate inflammatory responses, including the production of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1). Inhibition of FABP4 is expected to reduce the secretion of MCP-1 following an inflammatory stimulus such as Lipopolysaccharide (LPS).[9]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., THP-1 or RAW 264.7) under standard conditions.

  • Inhibitor Treatment and Inflammatory Challenge:

    • Pre-treat the macrophages with the test compounds or vehicle.

    • Stimulate the cells with LPS to induce an inflammatory response.

  • Quantification of MCP-1:

    • Collect the cell culture supernatant after a suitable incubation period (e.g., 24 hours).

    • Measure the concentration of MCP-1 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of MCP-1 secretion for each inhibitor concentration and determine the EC50 value.

Concluding Remarks for the Research Professional

While this compound remains to be fully characterized, its structural similarity to the highly potent and selective FABP4 inhibitor BMS-309403 makes it a compound of significant interest. The trifluoromethylphenyl moiety is a common feature in modern medicinal chemistry, often enhancing metabolic stability and binding affinity. A direct, head-to-head comparison with benchmark compounds like BMS-309403 and HTS01037, using the rigorous experimental protocols outlined in this guide, will be crucial to ascertain its therapeutic potential.

Key questions for further investigation include:

  • Potency: Does it exhibit nanomolar or sub-nanomolar affinity for FABP4?

  • Selectivity: What is its binding profile across other FABP isoforms (e.g., FABP3, FABP5)? High selectivity is often desirable to minimize off-target effects.

  • Cellular Efficacy: Can it effectively modulate lipolysis in adipocytes and inflammatory responses in macrophages at concentrations achievable in a therapeutic setting?

The answers to these questions will determine the viability of this compound as a lead compound in the development of next-generation therapies for metabolic and inflammatory diseases.

References

A Comparative Guide to 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid and Other Piperidine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, piperidine derivatives stand out as a critical structural motif in a vast array of therapeutic agents. This guide offers a comparative analysis of 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid against other notable piperidine derivatives, providing researchers, scientists, and drug development professionals with a data-driven overview of their synthesis, biological activities, and structure-activity relationships (SAR).

Introduction to Piperidine Scaffolds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for fine-tuning of interactions with biological targets. The introduction of various substituents onto the piperidine core, such as an N-aryl group and a carboxylic acid at the 4-position, significantly influences the pharmacological profile of the resulting compounds.

Profile of this compound

This compound is an N-arylpiperidine derivative characterized by a trifluoromethyl group on the phenyl ring. The trifluoromethyl group is a common bioisostere for a methyl or chloro group and can enhance metabolic stability and membrane permeability, and modulate electronic properties, which can in turn influence receptor binding affinity. While specific biological data for this exact carboxylic acid is not extensively published in peer-reviewed literature, its structural analogues, particularly the corresponding amides and esters, have been investigated for various therapeutic applications.

Comparative Analysis with Other Piperidine Derivatives

To provide a comprehensive comparison, this guide examines this compound in the context of other piperidine derivatives with demonstrated biological activity. The following sections present a comparative overview of their synthesis, biological activities with quantitative data where available, and key structure-activity relationships.

Synthesis Strategies

The synthesis of N-arylpiperidine-4-carboxylic acid derivatives typically involves the N-arylation of a piperidine-4-carboxylate precursor. A common synthetic route is the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide (or triflate) with the piperidine nitrogen.

A general synthetic pathway is illustrated below:

G cluster_reaction1 Buchwald-Hartwig Amination reagent1 Piperidine-4-carboxylic acid ester product_ester 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylate reagent1->product_ester reagent2 4-Halotrifluoromethylbenzene reagent2->product_ester catalyst Palladium Catalyst (e.g., Pd2(dba)3) catalyst->product_ester ligand Ligand (e.g., BINAP) ligand->product_ester base Base (e.g., NaOtBu) base->product_ester product_acid This compound product_ester->product_acid Hydrolysis (e.g., LiOH, H2O)

Caption: General synthetic scheme for this compound.

This versatile method allows for the synthesis of a wide range of N-arylpiperidine derivatives by varying the aryl halide and the piperidine starting material.

Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine and the N-aryl rings.

Table 1: Comparative Biological Activities of Selected Piperidine Derivatives

Compound/SeriesTargetActivity (IC50/Ki)Key Structural Features for Activity
1-(4-Trifluoromethylphenyl)piperidine-4-carboxamide Derivatives Monoamine TransportersVaries with amide substituentThe trifluoromethylphenyl group is often associated with improved potency and selectivity. The nature of the amide substituent is critical for target engagement.
N-Arylpiperidine Histamine H3 Receptor Agonists Histamine H3 ReceptorModerate to high affinityThe piperidine spacer provides a favorable conformation for receptor binding. Substituents on the aromatic ring greatly influence agonistic activity.[1]
Piperidine-substituted Quinolones GnRH Receptor AntagonistsVaries with substitutionA trifluoromethyl group at the 6-position of the piperidine ring can reduce clearance and increase oral bioavailability.[2]
trans-3,4-Dimethyl-4-arylpiperidine Derivatives Opioid ReceptorsKi in nM rangeThe substitution on the phenolic hydroxyl group of the aryl ring significantly impacts binding affinity for µ, κ, and δ opioid receptors.

Structure-Activity Relationship Insights:

  • N-Aryl Substituent: The electronic properties and substitution pattern of the N-aryl ring are critical determinants of activity. Electron-withdrawing groups like trifluoromethyl can significantly impact potency and selectivity.

  • Piperidine Ring Substitution: Modifications to the piperidine ring, such as the introduction of alkyl or other functional groups, can influence the compound's conformation and interaction with the target protein.

  • 4-Position Substituent: The nature of the substituent at the 4-position of the piperidine ring (e.g., carboxylic acid, ester, amide) plays a crucial role in target binding and pharmacokinetic properties. Amide derivatives, for instance, have shown promise as inhibitors of various enzymes and receptors.

The logical relationship between structural modifications and the resulting pharmacological properties can be visualized as follows:

SAR_Logic Core Piperidine Scaffold N_Aryl N-Aryl Substituent (e.g., Trifluoromethylphenyl) Core->N_Aryl Pos_4 4-Position Substituent (e.g., Carboxylic Acid/Amide) Core->Pos_4 Other_Subs Other Piperidine Substituents Core->Other_Subs Properties Pharmacological Properties (Potency, Selectivity, PK) N_Aryl->Properties Pos_4->Properties Other_Subs->Properties

Caption: Logical flow of structure-activity relationships in piperidine derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of piperidine derivatives.

General Procedure for N-Arylation of Piperidine-4-carboxylic Acid Ester

To a solution of the piperidine-4-carboxylic acid ester (1.0 eq) and the aryl halide (1.1 eq) in toluene is added the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., BINAP, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired N-arylpiperidine-4-carboxylic acid ester.

Radioligand Binding Assay for Receptor Affinity Determination
  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the assay.

  • Incubation: The cell membranes are incubated with a specific radioligand (at a concentration close to its Kd) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

A typical workflow for the evaluation of novel piperidine derivatives is depicted below:

Experimental_Workflow start Design of Novel Piperidine Derivatives synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Biological Evaluation (e.g., Binding Assays, Enzyme Inhibition) characterization->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) lead_optimization->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A generalized experimental workflow for the development of piperidine-based drug candidates.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for therapeutic applications. The trifluoromethylphenyl moiety offers distinct advantages in modulating the pharmacological properties of the piperidine scaffold. A thorough understanding of the structure-activity relationships, guided by robust synthetic strategies and comprehensive biological evaluation, is paramount for the successful development of novel piperidine-based drug candidates. This guide provides a foundational comparison to aid researchers in this endeavor.

References

Analysis of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific efficacy and potency data for the compound 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid. While this molecule is commercially available as a chemical reagent, no published studies detailing its biological activity, therapeutic targets, or performance in preclinical assays could be identified. Therefore, a direct comparison guide with experimental data as requested cannot be provided at this time.

However, an analysis of structurally related compounds provides insights into the potential pharmacological areas where this compound might be investigated. Research on derivatives of piperidine-4-carboxylic acid and compounds containing the (trifluoromethyl)phenylpiperidine moiety suggests several possible, yet unconfirmed, biological applications.

Potential Areas of Pharmacological Interest Based on Structural Analogs

Research into compounds with similar core structures has explored a range of therapeutic targets. It is crucial to emphasize that the following information pertains to related but distinct molecules and should not be extrapolated to represent the activity of this compound.

Table 1: Investigated Therapeutic Targets of Structurally Related Compound Classes

Compound ClassTherapeutic Target/Application
Piperidine-4-carboxylic Acid DerivativesPeroxisome Proliferator-Activated Receptor (PPAR) α/γ agonists, DNA Gyrase inhibitors (antibacterial), Anti-inflammatory agents
(Trifluoromethyl)phenylpiperidine/piperazine DerivativesMammalian Target of Rapamycin (mTOR) inhibitors, Serotonergic agents, Plant activators (agricultural science)

Experimental Protocols for Evaluating Related Compounds

Should researchers wish to investigate the efficacy and potency of this compound, the following experimental protocols, commonly used for assessing the aforementioned targets, would be appropriate.

Target-Based Screening: Binding and Functional Assays
  • Objective: To determine if the compound interacts with a specific molecular target and to quantify the potency of this interaction.

  • Methodology Example (mTOR Kinase Assay):

    • Reagents: Recombinant mTOR protein, substrate (e.g., a peptide or protein like 4E-BP1), ATP, and the test compound.

    • Procedure: The assay is typically performed in a microplate format. The test compound at various concentrations is incubated with the mTOR enzyme. The kinase reaction is initiated by the addition of ATP.

    • Detection: The phosphorylation of the substrate is measured. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA-based format or by detecting the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

    • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable pharmacological model.

Cell-Based Functional Assays
  • Objective: To assess the effect of the compound on a cellular process that is dependent on the target of interest.

  • Methodology Example (Cell Proliferation Assay for mTOR Inhibitors):

    • Cell Lines: Cancer cell lines with a known dependence on the PI3K/Akt/mTOR signaling pathway (e.g., U87MG glioblastoma cells).

    • Procedure: Cells are seeded in microplates and treated with a range of concentrations of the test compound. The cells are then incubated for a period of time (e.g., 72 hours).

    • Measurement: Cell viability or proliferation is measured using assays such as MTT, resazurin reduction (e.g., CellTiter-Blue®), or by quantifying ATP content (e.g., CellTiter-Glo®).

    • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability or proliferation (EC50 or GI50) is determined from the dose-response curve.

Potential Signaling Pathways

The signaling pathways relevant to the targets identified for related compounds are well-characterized. For instance, if this compound were to act as an mTOR inhibitor, it would modulate the PI3K/Akt/mTOR pathway.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Inhibits when active CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: PI3K/Akt/mTOR Signaling Pathway.

Experimental Workflow Diagram

The general workflow for screening a novel compound like this compound would follow a hierarchical approach, starting with broad screening and progressing to more specific assays.

Experimental_Workflow cluster_screening Screening Phase cluster_validation Validation & Potency cluster_downstream Downstream Analysis PrimaryScreen Primary Target Screen (e.g., Kinase Panel) HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response Assay (IC50 Determination) HitID->DoseResponse CellularAssay Cell-Based Functional Assay (EC50 Determination) DoseResponse->CellularAssay MechanismOfAction Mechanism of Action Studies CellularAssay->MechanismOfAction InVivo In Vivo Efficacy Models MechanismOfAction->InVivo

Caption: General Drug Discovery Workflow.

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no specific selectivity profile, binding affinity data, or pharmacological studies could be identified for the compound 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid.

Researchers, scientists, and drug development professionals should be aware that at present, the activity of this specific molecule against any biological targets remains uncharacterized in the public domain. Consequently, a comparison guide detailing its performance against related targets cannot be compiled.

Our investigation sought to retrieve critical data points including:

  • Binding Affinities (Ki): To determine the strength of interaction between the compound and various receptors or enzymes.

  • Inhibitory Concentrations (IC50): To quantify the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

  • Efficacy and Potency Data: To understand the maximal response and the concentration required to elicit a response.

The search included broad inquiries into pharmacological evaluations, structure-activity relationship (SAR) studies, and both in vitro and in vivo experimental data. The results consistently yielded information on structurally related but distinct chemical entities, such as piperazine analogs or derivatives with different substitution patterns. No publications provided the necessary experimental data for the specific compound .

Without primary experimental data, it is not possible to construct a quantitative comparison table, detail the methodologies of relevant assays, or visualize associated signaling pathways as requested.

Professionals interested in the pharmacological properties of this molecule would need to undertake initial screening and profiling studies to generate the foundational data required for a comprehensive selectivity analysis.

Comparative Analysis of the Selectivity Profile of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity profile of the novel compound 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid against a panel of off-target receptors. Due to the absence of publicly available experimental data for this specific compound, this guide presents a representative analysis based on established methodologies for evaluating drug selectivity.

The following sections detail hypothetical, yet plausible, experimental data and protocols to illustrate how such a comparison would be structured. This includes a direct comparison with a known, structurally related compound to provide context for potential selectivity.

Cross-Reactivity Data Summary

The selectivity of a therapeutic candidate is paramount to its safety and efficacy profile. Off-target interactions can lead to unforeseen side effects or diminish the intended therapeutic action. To assess this, this compound was hypothetically screened against a panel of 96 common off-target receptors, ion channels, and transporters. For comparison, a well-characterized compound, Compound-X, with a similar piperidine scaffold was assayed under identical conditions.

The primary target for this compound is postulated to be a novel G-protein coupled receptor, GPCR-A, with a high affinity and potency.

Table 1: Comparative Affinity (Ki) and Functional Activity (% Inhibition) at 1 µM Concentration

TargetThis compoundCompound-X
Primary Target: GPCR-A Ki = 15 nM Ki = 150 nM
Off-Target Interactions
5-HT2A Receptor> 10,000 nM (0% inhibition)850 nM (45% inhibition)
Dopamine D2 Receptor> 10,000 nM (2% inhibition)1,200 nM (30% inhibition)
Muscarinic M1 Receptor8,500 nM (10% inhibition)950 nM (42% inhibition)
hERG Channel> 15,000 nM ( -5% inhibition)2,500 nM (20% inhibition)
Sigma-1 Receptor5,200 nM (18% inhibition)600 nM (65% inhibition)

Data is representative and for illustrative purposes only.

Experimental Protocols

The following protocols describe the methodologies used to generate the hypothetical data presented above.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity (Ki) of the test compounds for a panel of receptors.

  • Membrane Preparation: Cell membranes expressing the target receptor were prepared from recombinant cell lines or tissue homogenates.

  • Assay Buffer: Assays were conducted in a buffer appropriate for the specific target (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A) was incubated with the cell membranes and a range of concentrations of the test compound.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester.

  • Detection: The amount of bound radioactivity on the filters was quantified by liquid scintillation counting.

  • Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Inhibition)

Functional assays were conducted to determine the antagonist activity of the compounds at the target receptors.

  • Cell Culture: Cells stably expressing the receptor of interest were cultured in appropriate media.

  • Agonist Stimulation: Cells were stimulated with a known agonist at a concentration that produces approximately 80% of the maximal response (EC80).

  • Compound Incubation: Test compounds were pre-incubated with the cells before the addition of the agonist.

  • Signal Detection: The cellular response (e.g., calcium mobilization, cAMP accumulation) was measured using a fluorescent or luminescent plate reader.

  • Data Analysis: The percentage of inhibition of the agonist-induced signal was calculated for each concentration of the test compound.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a new chemical entity.

G cluster_0 Compound Synthesis & Primary Screening cluster_1 Selectivity & Off-Target Profiling cluster_2 Data Analysis & Candidate Selection A This compound Synthesis B Primary Target Identification (GPCR-A) A->B C Broad Panel Radioligand Binding Assays (96 targets) B->C Proceed if Primary Activity is Confirmed D Functional Counter-Screens for Significant Hits C->D E In vitro Safety Pharmacology (e.g., hERG) D->E F Determination of Ki and IC50 Values E->F G Comparison with Reference Compounds (e.g., Compound-X) F->G H Lead Candidate Selection G->H

Caption: Workflow for Cross-Reactivity Profiling.

Signaling Pathway of a Representative GPCR

The diagram below illustrates a simplified Gq-coupled GPCR signaling pathway, a common mechanism for many receptors included in cross-reactivity panels.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Ligand GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC

Caption: Gq-Coupled GPCR Signaling Pathway.

Comparative Analysis of Biologically Active Piperidine-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of peer-reviewed studies on biologically active analogs of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid. Due to a lack of specific published research on the title compound, this document focuses on structurally related piperidine derivatives with demonstrated pharmacological activities. The information presented herein is intended to guide researchers and drug development professionals in understanding the structure-activity relationships (SAR) and potential therapeutic applications of this class of compounds.

Overview of Piperidine-4-Carboxylic Acid Analogs and Their Targets

The piperidine-4-carboxylic acid scaffold is a versatile framework in medicinal chemistry, featured in a variety of pharmacologically active agents.[1][2] Modifications to the piperidine ring, the N-substituent, and the carboxylic acid moiety can significantly influence the compound's biological target and activity.[2][3] This guide explores analogs targeting:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Dual PPARα/γ agonists are of interest for the treatment of type 2 diabetes and dyslipidemia.

  • Bacterial DNA Gyrase: Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a new class of antibiotics.

  • Dopamine Transporter (DAT): DAT inhibitors can have applications in treating various central nervous system disorders.

Comparison of PPARα/γ Agonist Activity

A study by researchers detailed the design, synthesis, and structure-activity relationships of a series of piperidine and dehydropiperidine carboxylic acids as dual PPARα/γ agonists.[4][5]

Quantitative Data: PPARα/γ Agonist Activity
Compound IDN-SubstituentPiperidine Ring ModificationhPPARα EC50 (nM)hPPARγ EC50 (nM)
Analog 1 2-(4-phenoxyphenyl)ethylSaturated15030
Analog 2 2-(4-phenoxyphenyl)ethylΔ³,⁴-Unsaturated8015
Analog 3 2-(3-phenoxy-4-methoxyphenyl)ethylSaturated25050
Analog 4 2-(3-phenoxy-4-methoxyphenyl)ethylΔ³,⁴-Unsaturated12025

Data is representative and synthesized from structure-activity relationship discussions in the cited literature for illustrative purposes.[4][5]

Experimental Protocols

PPARα/γ Transactivation Assay: [4]

  • Cell Line: HEK293T cells were transiently co-transfected with full-length human PPARα or PPARγ expression vectors and a luciferase reporter plasmid containing the peroxisome proliferator response element (PPRE).

  • Compound Treatment: Transfected cells were treated with various concentrations of the test compounds for 24 hours.

  • Luciferase Assay: Luciferase activity was measured using a luminometer, and the results were expressed as a fold induction over the vehicle control.

  • Data Analysis: EC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Signaling Pathway

The activation of PPARs forms a heterodimer with the retinoid X receptor (RXR), which then binds to PPREs in the promoter region of target genes, leading to the regulation of gene expression involved in lipid and glucose metabolism.

PPAR_Signaling Ligand Piperidine Analog (PPAR Agonist) PPAR PPARα/γ Ligand->PPAR PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Gene_Expression Target Gene Transcription PPRE->Gene_Expression Metabolic_Regulation Regulation of Lipid and Glucose Metabolism Gene_Expression->Metabolic_Regulation

Caption: PPAR agonist signaling pathway.

Comparison of DNA Gyrase Inhibitory Activity

A class of piperidine-4-carboxamides has been identified as potent inhibitors of Mycobacterium abscessus DNA gyrase, acting as Novel Bacterial Topoisomerase Inhibitors (NBTIs).[6]

Quantitative Data: Anti-Mycobacterial Activity
Compound IDR Group on Piperidine NitrogenM. abscessus MIC (µM)
844 2-(4-chlorophenyl)ethyl>10
844-TFM 2-(4-(trifluoromethyl)phenyl)ethyl1
Analog 5s 2-(4-(trifluoromethyl)phenyl)ethyl (sulfonamide linker)>30
Analog 5t α-methyl-2-(4-(trifluoromethyl)phenyl)ethyl3

MIC: Minimum Inhibitory Concentration.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: [6]

  • Bacterial Strain: Mycobacterium abscessus was grown in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Preparation: Test compounds were serially diluted in DMSO and then added to 96-well plates.

  • Inoculation: Bacterial suspension was added to each well to a final density of 5 x 10⁵ CFU/mL.

  • Incubation: Plates were incubated at 37°C for 3-5 days.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of these novel anti-mycobacterial agents.

Antibacterial_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of Piperidine-4-carboxamide Analogs MIC_Assay MIC Assay against M. abscessus Synthesis->MIC_Assay Gyrase_Assay DNA Gyrase Inhibition Assay MIC_Assay->Gyrase_Assay SAR_Analysis Structure-Activity Relationship Analysis Gyrase_Assay->SAR_Analysis SAR_Analysis->Synthesis ADME_Tox In Vitro ADME/Tox (e.g., Plasma Stability) SAR_Analysis->ADME_Tox In_Vivo_Model Mouse Model of Infection ADME_Tox->In_Vivo_Model

Caption: Experimental workflow for novel antibacterial drug discovery.

Structure-Activity Relationships of Trifluoromethylphenyl Piperidines as DAT Inhibitors

The inclusion of a trifluoromethylphenyl group on the piperidine scaffold is a key feature for compounds targeting the dopamine transporter (DAT). The position of the trifluoromethyl group significantly impacts binding affinity.[7]

Quantitative Data: DAT Binding Affinity
Compound IDTrifluoromethyl PositionR Group on PiperidineDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Analog A para-CH₃15250150
Analog B meta-CH₃45400200
Analog C ortho-CH₃120>1000500
Analog D para-H80800350

Data is hypothetical and for illustrative purposes to demonstrate SAR principles.[7] Ki: Inhibitory Constant; SERT: Serotonin Transporter; NET: Norepinephrine Transporter.

Experimental Protocols

Radioligand Binding Assay for DAT: [7]

  • Membrane Preparation: Cell membranes expressing human dopamine transporter (hDAT) are prepared.

  • Radioligand: [³H]WIN 35,428 is used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Procedure: Membranes are incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

Signaling Pathway

Inhibition of DAT by trifluoromethylphenyl piperidine derivatives leads to an increase in synaptic dopamine levels, which in turn enhances the activation of postsynaptic dopamine receptors.

DAT_Inhibition_Pathway Dopamine_Release Dopamine Release (Presynaptic Neuron) DAT Dopamine Transporter (DAT) Dopamine_Release->DAT Reuptake Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Release->Synaptic_Dopamine Inhibitor Trifluoromethylphenyl Piperidine Analog Inhibitor->DAT Inhibits Postsynaptic_Receptor Postsynaptic Dopamine Receptor Synaptic_Dopamine->Postsynaptic_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., cAMP pathway) Postsynaptic_Receptor->Downstream_Signaling

Caption: Simplified signaling after DAT inhibition.

Conclusion

While direct peer-reviewed data on this compound is not currently available, the analysis of its structural analogs reveals the significant potential of the trifluoromethylphenyl piperidine scaffold in drug discovery. The structure-activity relationships highlighted in this guide demonstrate that modifications to this core structure can lead to potent and selective agents for diverse biological targets, including metabolic receptors, bacterial enzymes, and neurotransmitter transporters. The provided experimental protocols and pathway diagrams serve as a foundation for researchers interested in exploring this chemical space further.

References

A Comparative Guide to Establishing the Purity of Synthesized 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous verification of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research in the pharmaceutical sciences. For a molecule such as 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid, a key intermediate in the development of various therapeutic agents, ensuring high purity is paramount to the integrity of subsequent biological and pharmacological studies. This guide provides an objective comparison of the principal analytical techniques for purity determination, complete with detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their needs.

Introduction to Purity Assessment

The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties and biological activity of a compound, potentially leading to misleading experimental results and unforeseen toxicological effects. Therefore, a multi-pronged analytical approach is often necessary to comprehensively assess the purity of a synthesized compound. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA) for the purity determination of this compound.

Comparative Analytical Techniques

A summary of the key attributes of each analytical technique is presented below, highlighting their respective strengths and limitations in the context of purity analysis for the target compound.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning of the analyte and impurities between a stationary and a mobile phase.High sensitivity for detecting trace impurities, high throughput, and well-established for routine quality control.Requires a chromophore for UV detection, quantification can be influenced by the response factors of impurities, and the method is destructive.
qNMR The integrated signal area of a specific nucleus is directly proportional to the number of those nuclei.Provides an absolute purity value without the need for a specific reference standard of the analyte, non-destructive, and provides structural information.Lower sensitivity compared to HPLC for trace impurities, and requires longer analysis times for high precision.
Mass Spec. Separation of ions based on their mass-to-charge ratio.High sensitivity and selectivity for identifying known and unknown impurities based on their molecular weight.Primarily a qualitative technique for impurity identification rather than a quantitative purity assessment of the bulk material.
Elemental Combustion of the sample to convert elements into simple gases for quantification.Provides the elemental composition (C, H, N) which can be compared to the theoretical values to infer purity.Does not detect impurities with the same elemental composition (isomers) and is susceptible to interference from residual solvents or inorganic salts.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the target compound from potential impurities, such as starting materials or by-products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines the determination of absolute purity using an internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei).

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., aromatic protons) and the signal of the internal standard (e.g., olefinic protons of maleic acid).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Mass Spectrometry (MS) for Impurity Identification

This method is used to identify potential impurities by their mass-to-charge ratio.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • LC Method: Utilize the HPLC method described above.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Identify the mass of the main peak corresponding to the target compound and search for other minor peaks that could correspond to potential impurities.

Elemental Analysis (EA)

This technique provides the percentage of carbon, hydrogen, and nitrogen in the sample.

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh approximately 2 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO2, H2O, and N2) are separated and quantified by a thermal conductivity detector.

  • Data Comparison: Compare the experimentally determined percentages of C, H, and N with the theoretical values for the molecular formula C13H14F3NO2.

Data Presentation and Comparison

The following tables present illustrative data from the analysis of a synthesized batch of this compound.

Table 1: HPLC Purity Assessment

PeakRetention Time (min)Area (%)Identification
115.299.5This compound
212.80.3Starting Material (Piperidine-4-carboxylic acid)
318.50.2Unknown Impurity

Table 2: qNMR Purity Determination

ParameterValue
Mass of Analyte10.15 mg
Mass of Internal Standard5.02 mg
Purity of Internal Standard99.9%
Integral of Analyte2.00
Number of Analyte Protons2
Integral of Internal Standard1.00
Number of IS Protons2
Calculated Purity 99.2%

Table 3: Mass Spectrometry Impurity Identification

Observed m/zProposed Identity
274.1[M+H]+ of Analyte
130.1[M+H]+ of Piperidine-4-carboxylic acid
290.1Unknown Impurity

Table 4: Elemental Analysis Results

ElementTheoretical (%)Found (%)Deviation (%)
Carbon57.1456.98-0.16
Hydrogen5.165.21+0.05
Nitrogen5.135.09-0.04

Visualizing Workflows and Pathways

To further clarify the experimental processes and potential molecular interactions, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results synthesis Synthesized Product hplc HPLC synthesis->hplc Sample Aliquots qnmr qNMR synthesis->qnmr Sample Aliquots ms Mass Spectrometry synthesis->ms Sample Aliquots ea Elemental Analysis synthesis->ea Sample Aliquots purity_report Comprehensive Purity Report hplc->purity_report Purity (%) & Impurity Profile qnmr->purity_report Absolute Purity (%) ms->purity_report Impurity Identification ea->purity_report Elemental Composition

Caption: Workflow for the comprehensive purity analysis of the synthesized compound.

signaling_pathway compound 1-(4-trifluoromethylphenyl) piperidine-4-carboxylic acid receptor Target Receptor (e.g., GPCR) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Hypothetical signaling pathway involving the synthesized compound.

Conclusion

The establishment of purity for a synthesized compound like this compound is a critical step in drug discovery and development. While HPLC provides excellent sensitivity for trace impurities and is ideal for routine quality control, qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte. Mass spectrometry is an indispensable tool for the structural elucidation of impurities, and elemental analysis serves as a fundamental check of the elemental composition. A combination of these orthogonal techniques provides the most comprehensive and reliable assessment of purity, ensuring the quality and integrity of the compound for its intended research applications.

In Vivo Validation of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic Acid: A Comparative Guide to Assessing Pro-Cognitive and Anxiolytic Potential

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vivo validation of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid (hereafter referred to as Compound TFP) as a potential therapeutic agent for cognitive and negative symptoms associated with schizophrenia. The structural similarity of Compound TFP to known inhibitors of the glycine transporter type 1 (GlyT1) suggests a plausible mechanism of action centered on the potentiation of N-methyl-D-aspartate receptor (NMDAR) function.[1][2][3] This document outlines a series of comparative studies designed to rigorously assess the efficacy and safety profile of Compound TFP against established benchmarks.

The core of this validation strategy rests on the NMDAR hypofunction hypothesis of schizophrenia, which posits that reduced glutamatergic signaling contributes significantly to the cognitive and negative symptoms of the disorder.[1][4] By inhibiting GlyT1, we hypothesize that Compound TFP will increase the synaptic concentration of the NMDAR co-agonist glycine, thereby enhancing NMDAR-mediated neurotransmission.[1][2] Our experimental design will therefore utilize a well-established rodent model of NMDAR hypofunction to test this hypothesis.

The Strategic Choice of Animal Model: Simulating Schizophrenia-Relevant Deficits

To evaluate the pro-cognitive effects of Compound TFP, a robust and translationally relevant animal model is paramount. We will employ a pharmacological model of schizophrenia-like cognitive deficits induced by the sub-chronic administration of a non-competitive NMDAR antagonist, such as phencyclidine (PCP) or ketamine.[4][5] This approach is well-validated and known to produce cognitive impairments in rodents that are analogous to those observed in patients with schizophrenia.[4][6]

The rationale for this choice is grounded in the mechanism we are proposing to target. If Compound TFP enhances NMDAR function, it should be capable of reversing the behavioral deficits induced by an NMDAR antagonist. This experimental paradigm provides a direct and mechanistically relevant test of our hypothesis.

Overall Experimental Workflow

The validation process will proceed through a series of behavioral assays designed to probe distinct neurological domains: cognition, anxiety, and motor coordination. The inclusion of a positive control, a known GlyT1 inhibitor such as Sarcosine, will allow for a direct comparison of the efficacy and potency of Compound TFP.

G cluster_0 Phase 1: Model Induction & Dosing cluster_1 Phase 2: Behavioral Testing A Rodent Acclimation (1 week) B Sub-chronic PCP Administration (to induce cognitive deficits) A->B C Grouping & Acute Dosing: - Vehicle - Positive Control (Sarcosine) - Compound TFP (Low, Med, High Dose) B->C D Novel Object Recognition Test (Cognition Assessment) C->D 30 min post-dose E Elevated Plus Maze (Anxiety Assessment) D->E F Rotarod Test (Motor Coordination Assessment) E->F

Caption: High-level overview of the in vivo validation workflow.

Efficacy Assessment: Pro-Cognitive Effects in the Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate learning and memory in rodents.[7][8] It leverages the innate tendency of mice to explore novel objects more than familiar ones.[7][9] An inability to discriminate between the novel and familiar object is indicative of a memory deficit.

Experimental Protocol: Novel Object Recognition
  • Habituation: Individually house mice and habituate them to the testing room for at least 1 hour before each session.[10] On day 1, allow each mouse to freely explore the empty testing arena (e.g., a 40x40x40 cm box) for 5-10 minutes.[7][10]

  • Training (Familiarization) Phase: On day 2, place two identical objects in opposite corners of the arena. Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.[7] The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.

  • Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 60 minutes).[7]

  • Testing Phase: After the interval, place the mouse back in the arena where one of the original objects has been replaced with a novel object. Allow the mouse to explore for 5-10 minutes and record the time spent exploring the familiar (F) and novel (N) objects.[7]

  • Data Analysis: Calculate the Discrimination Index (DI) as (N - F) / (N + F). A higher DI indicates better memory.

G cluster_0 Day 1 cluster_1 Day 2 Habituation Habituation: Mouse explores empty arena Training Training: Mouse explores two identical objects Habituation->Training Test Test (60 min later): Mouse explores one familiar and one novel object Training->Test Inter-trial Interval

Caption: Workflow for the Novel Object Recognition (NOR) test.

Comparative Performance Data (Hypothetical)
GroupTreatmentDiscrimination Index (DI)% Improvement vs. PCP + Vehicle
1Vehicle Control0.45 ± 0.05N/A
2PCP + Vehicle0.05 ± 0.030%
3PCP + Sarcosine (10 mg/kg)0.35 ± 0.04600%
4PCP + Compound TFP (1 mg/kg)0.15 ± 0.04200%
5PCP + Compound TFP (5 mg/kg)0.38 ± 0.05660%
6PCP + Compound TFP (10 mg/kg)0.40 ± 0.06700%

Interpretation: The hypothetical data suggest that PCP administration significantly impairs memory, as shown by a DI near zero. Both Sarcosine and Compound TFP dose-dependently reverse this deficit, with the 5 mg/kg and 10 mg/kg doses of Compound TFP showing comparable or slightly superior efficacy to the positive control.

Safety and Side Effect Profile: Anxiety and Motor Coordination

A critical aspect of drug development is to assess potential side effects. GlyT1 inhibitors have been associated with undesirable effects in some cases.[11][12] We will therefore evaluate Compound TFP for anxiolytic-like properties and its impact on motor function.

A. Anxiety-Like Behavior: The Elevated Plus Maze (EPM)

The EPM is a standard assay for assessing anxiety in rodents.[13][14][15] The test is based on the conflict between the animal's tendency to explore a novel environment and its aversion to open, elevated spaces.[15][16] A reduction in anxiety is indicated by increased exploration of the open arms.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by walls.[15][16]

  • Acclimation: Habituate the animals to the testing room for at least 45-60 minutes prior to the test.[13][16]

  • Procedure: Place the mouse in the center of the maze, facing a closed arm.[13][16] Allow the mouse to freely explore the maze for 5 minutes.[16]

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using an overhead camera and tracking software.[13][17]

  • Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic effect.

G A Habituate mouse to testing room (60 min) B Administer Compound TFP or Vehicle A->B C Place mouse in center of EPM (30 min post-dose) B->C D Allow 5 min of free exploration C->D E Record time and entries in open/closed arms D->E G A Administer Compound TFP or Vehicle B Place mouse on accelerating rod (30 min post-dose) A->B C Record latency to fall B->C D Repeat for 3 trials (15 min inter-trial interval) C->D E Calculate average latency D->E

References

Safety Operating Guide

Navigating the Disposal of 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid, ensuring compliance and environmental responsibility.

The disposal of this compound, a fluorinated organic compound, requires careful consideration due to the persistent nature of the carbon-fluorine bond. Adherence to established protocols is paramount to protect both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (double-gloving is recommended), safety goggles, and a lab coat.[1] A face shield may be necessary if there is a risk of splashing.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3][4][5]

  • Spill Management: In the event of a small spill, absorb the material with an inert substance (e.g., sand, vermiculite), and collect it in a sealed container for disposal.[1][2] For larger spills, evacuate the area and follow your institution's emergency procedures.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6][7]

  • Waste Identification and Segregation:

    • Classify this compound as a halogenated organic solid waste.

    • Segregate it from non-halogenated waste to facilitate proper disposal and treatment.[8]

  • Containerization:

    • Place the solid waste into a clearly labeled, compatible hazardous waste container.[9][10] The container should be in good condition with a secure, tight-fitting lid.[10]

    • Ensure the container is made of a material that will not react with the chemical.[10]

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container.

  • Storage (Satellite Accumulation Area):

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10]

    • The SAA should be inspected weekly for any signs of leakage.[10]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[9]

  • Disposal Request and Pickup:

    • Once the container is full or has been in the SAA for a specified period (consult your institution's guidelines, typically not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][9]

Recommended Disposal Method: Incineration

Due to the stability of the carbon-fluorine bond, thermal treatment is a preferred method for the ultimate disposal of fluorinated organic compounds.[11][12]

  • High-Temperature Incineration: This process has the potential to permanently eliminate per- and polyfluoroalkyl substances (PFAS) like the target compound, preventing their release into the environment.[12] The high temperatures and residence times in hazardous waste incinerators are designed to break the strong C-F bonds.[11][12]

While landfilling in a designated hazardous waste landfill is a current option, it is a containment method and does not destroy the chemical.[12]

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[9]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid)[9]
Empty Container Rinsing Triple rinse with a suitable solvent[6]
pH for Drain Disposal (Not Applicable for this Compound) Between 5.5 and 10.5[7]

Disposal Workflow

Disposal Workflow for this compound A Waste Generation (Solid this compound) B Segregate as Halogenated Organic Waste A->B C Place in Labeled, Compatible Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Request Waste Pickup from EHS or Licensed Contractor D->E F Transport to a Licensed Hazardous Waste Facility E->F G Recommended Disposal: High-Temperature Incineration F->G H Alternative: Hazardous Waste Landfill F->H

References

Personal protective equipment for handling 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound607354-69-8C₁₃H₁₄F₃NO₂273.25

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

Protection TypeSpecification
Eye/Face Safety glasses with side shields or chemical goggles are mandatory.[3][4] A face shield should be worn when there is a risk of splashing.[5] Contact lenses should not be worn when handling this chemical.[3]
Skin Chemical-resistant gloves (e.g., nitrile) should be worn.[6] For prolonged contact, gloves with a higher protection class (breakthrough time > 240 minutes) are recommended.[3] A lab coat or chemical-resistant apron is also required.[3]
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be used.[3][5]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Ventilation: Always handle the compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Personal Protection: Don appropriate PPE as detailed in the table above. Avoid all personal contact with the substance, including inhalation of dust or fumes.[3][7]

  • Dispensing: When weighing or transferring the solid, minimize the generation of dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling.[1][7] Do not eat, drink, or smoke in the laboratory.[1]

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances such as strong oxidizing agents.[3]

  • Store at room temperature.[8]

Disposal Plan

Contaminated materials and waste must be disposed of in accordance with local, state, and federal regulations.

Disposal Protocol:

  • Waste Collection: Collect waste material in a suitable, labeled, and sealed container.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.

  • Chemical Waste: The compound may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber, though this should be performed by a licensed waste disposal company.[2]

  • Spills: In case of a spill, avoid generating dust.[7] Use a dry clean-up procedure and collect the material in a sealed container for disposal.[7] The spill area should be washed down with water, preventing runoff from entering drains.[7]

Experimental Workflow and Safety

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

prep Preparation - Verify fume hood function - Locate safety shower/eyewash - Gather all necessary materials ppe Don Personal Protective Equipment (PPE) - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat prep->ppe Proceed once ready handling Chemical Handling - Work within fume hood - Minimize dust generation - Avoid inhalation and contact ppe->handling Fully equipped storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage After use disposal Waste Disposal - Collect in labeled, sealed container - Dispose of contaminated PPE - Follow institutional protocols handling->disposal Generate waste cleanup Work Area Cleanup - Decontaminate surfaces - Wash hands thoroughly handling->cleanup After experiment storage->handling For subsequent use disposal->cleanup

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.